Lepetegravir
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2808219-64-7 |
|---|---|
Fórmula molecular |
C21H19F3N4O4 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(10S,13R)-6-hydroxy-10,13-dimethyl-5,8-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-1,2,9-triazatricyclo[7.4.1.02,7]tetradeca-3,6,11-triene-4-carboxamide |
InChI |
InChI=1S/C21H19F3N4O4/c1-10-3-4-11(2)28-9-26(10)21(32)17-19(30)18(29)14(8-27(17)28)20(31)25-7-13-15(23)5-12(22)6-16(13)24/h3-6,8,10-11,30H,7,9H2,1-2H3,(H,25,31)/t10-,11+/m0/s1 |
Clave InChI |
AFHGIULBHAXDDI-WDEREUQCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of GSK3640254 in HIV-1 Replication
An in-depth analysis of scientific literature reveals no record of an HIV-1 replication inhibitor named "Lepetegravir." It is possible that this name is a synonym, a developmental code name that is not widely publicized, or a misspelling of another agent.
However, extensive research has been conducted on GSK3640254 , a novel, investigational maturation inhibitor for the treatment of HIV. Given the potential for a naming discrepancy, this guide will focus on the well-documented mechanism of action of GSK3640254. Should "this compound" be an alternative identifier for this compound, the following information will be directly applicable.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK3640254 is a next-generation HIV-1 maturation inhibitor that targets the late stage of the viral life cycle.[1] Unlike integrase strand transfer inhibitors (INSTIs), which prevent the integration of the viral DNA into the host genome, GSK3640254 acts by binding to the viral Gag polyprotein, thereby preventing its cleavage by the viral protease. This inhibition of Gag processing results in the formation of immature, non-infectious virions, effectively halting the spread of the virus.[2] This unique mechanism of action provides a new therapeutic option, particularly for individuals with resistance to other classes of antiretroviral drugs.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the antiviral activity and resistance profile of GSK3640254.
Table 1: In Vitro Antiviral Activity of GSK3640254
| Parameter | Value | Cell Line/Virus Strain | Reference |
| Mean EC₅₀ | 9 nM | Panel of HIV-1 clinical isolates | [3] |
| Mean protein-binding adjusted EC₉₀ | 33 nM | Library of subtype B and C chimeric viruses | [3] |
| Viral Load Reduction (in vivo) | Up to 2.0 log₁₀ copies/mL | Phase IIa clinical study (200 mg dose) | [1] |
Table 2: Resistance Profile of GSK3640254
| Mutation | Effect on GSK3640254 Activity | Study Type | Reference |
| Gag A364V | Selected under MI pressure; associated with resistance | In vitro and Phase IIa clinical study | [3][4] |
| p25 cleavage rate in A364V mutant | 9.3 times higher than wild-type | In vitro mechanistic study | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
1. Antiviral Activity Assay (EC₅₀ and EC₉₀ Determination)
-
Objective: To determine the concentration of GSK3640254 required to inhibit 50% (EC₅₀) and 90% (EC₉₀) of HIV-1 replication in vitro.
-
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., MT-4) are cultured in appropriate media.
-
Virus Infection: Cells are infected with a known titer of laboratory-adapted HIV-1 strains or clinical isolates.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of GSK3640254. A no-drug control is included.
-
Incubation: The infected and treated cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen levels are plotted against the drug concentration, and the EC₅₀ and EC₉₀ values are calculated using a dose-response curve fitting model.
-
2. Gag Cleavage Assay
-
Objective: To assess the ability of GSK3640254 to inhibit the proteolytic cleavage of the Gag polyprotein.
-
Methodology:
-
Virus-Like Particle (VLP) Production: VLPs are produced by transfecting cells (e.g., 293T) with a Gag expression plasmid.
-
Drug Treatment: VLPs are treated with varying concentrations of GSK3640254.
-
Gag Cleavage Analysis: The cleavage of the p25 (CA-SP1) precursor to p24 (CA) is analyzed by Western blotting using antibodies specific for HIV-1 Gag proteins.
-
Quantification: The relative amounts of p25 and p24 are quantified to determine the extent of cleavage inhibition.
-
3. Drug Resistance Selection Assay
-
Objective: To identify viral mutations that confer resistance to GSK3640254.
-
Methodology:
-
Virus Culture: HIV-1 is cultured in the presence of escalating concentrations of GSK3640254 over a prolonged period.
-
Monitoring Viral Breakthrough: The culture is monitored for signs of viral replication (p24 antigen production).
-
Genotypic Analysis: When viral breakthrough occurs, the viral RNA is extracted, and the Gag-Pol gene is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone, and the resulting virus is tested for its susceptibility to GSK3640254 to confirm the resistance phenotype.
-
Mandatory Visualizations
Diagram 1: HIV-1 Life Cycle and the Point of Inhibition by GSK3640254
Caption: HIV-1 life cycle showing GSK3640254 inhibiting the maturation step.
Diagram 2: Experimental Workflow for Antiviral Activity Assay
Caption: Workflow for determining the in vitro antiviral activity of GSK3640254.
Diagram 3: Mechanism of Action of GSK3640254 on Gag Polyprotein Processing
Caption: GSK3640254 binds to the Gag polyprotein, preventing its cleavage by HIV-1 protease.
References
An In-depth Technical Guide to the Discovery and Synthesis of GSK3640254
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3640254 (also known as fipravirimat) is a next-generation, investigational HIV-1 maturation inhibitor developed by ViiV Healthcare.[1][2] It represents a significant advancement in the class of antiretroviral drugs that target the late stage of the HIV life cycle.[3] This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of GSK3640254.
Discovery and Design
The discovery of GSK3640254 was the result of a focused medicinal chemistry effort to improve upon earlier generation maturation inhibitors, such as bevirimat (B1684568) and GSK3532795 (BMS-955176).[4][5] While these earlier compounds demonstrated clinical efficacy, they were hampered by the emergence of resistance associated with polymorphisms in the HIV-1 Gag protein.[6]
The key innovation in the design of GSK3640254 was the modification of the C-3 position of the triterpenoid (B12794562) core.[4][7] Specifically, the para-substituted benzoic acid moiety found in its predecessor was replaced with a cyclohex-3-ene-1-carboxylic acid substituted with a fluoromethyl group at the alpha position to the carboxylic acid.[4][7] This structural change provided a new vector to explore structure-activity relationships, leading to a compound with significantly improved activity against a broad range of clinically relevant polymorphic HIV-1 variants.[4][5]
Mechanism of Action
GSK3640254 is a potent inhibitor of HIV-1 maturation, the final step in the viral replication cycle required to produce infectious virions.[3][8] It specifically targets the cleavage of the Gag polyprotein precursor, p25, into the mature capsid protein p24 and the spacer peptide 1 (SP1).[6][9] This inhibition results in the release of immature, non-infectious virus particles.[3] Mechanistic studies have shown that GSK3640254 binds to the Gag protein and dissociates more slowly from wild-type Gag virus-like particles compared to previous generation maturation inhibitors, contributing to its enhanced potency.[6]
Caption: HIV-1 Maturation Pathway and Inhibition by GSK3640254.
Synthesis
While a detailed, step-by-step synthesis protocol for GSK3640254 is proprietary, the key synthetic strategy involves the modification of a triterpenoid scaffold. The development of the synthetic route was a critical aspect of the drug discovery program, enabling the efficient production of the molecule for preclinical and clinical studies.[4] The synthesis of related C-17 amine derivatives of GSK3640254 has been described, highlighting the modularity of the synthetic approach.[2]
Preclinical and Clinical Data
In Vitro Antiviral Activity
GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant Gag polymorphisms that confer resistance to earlier maturation inhibitors.[6]
| Parameter | Value | Assay Details | Reference |
| Mean EC50 | 9 nM | Panel of HIV-1 clinical isolates | [6] |
| Mean protein-binding adjusted EC90 | 33 nM | Library of subtype B and C chimeric viruses with Gag polymorphisms | [6] |
| Dissociation from Gag VLPs | 7.1-fold slower than a previous-generation MI | Mechanistic studies with wild-type Gag virus-like particles | [6] |
Clinical Efficacy (Phase IIa Proof-of-Concept Study)
A Phase IIa, double-blind, randomized, placebo-controlled, adaptive study was conducted in treatment-naïve adults with HIV-1 to evaluate the antiviral effect, safety, tolerability, and pharmacokinetics of once-daily GSK3640254 monotherapy.[3][10][11]
| Dose | Duration | Maximum Mean Change in Plasma HIV-1 RNA (log10 copies/mL) | Reference |
| 10 mg | 10 days | -0.4 | [3] |
| 40 mg | 7 days | -1.2 | [3] |
| 80 mg | 7 days | -1.0 | [3] |
| 140 mg | 7 days | -1.5 | [3][11] |
| 200 mg | 10 days | -2.0 | [3][11] |
Treatment with GSK3640254 was generally well-tolerated, with headache being the most common adverse event.[3] Emergence of the A364V resistance-associated mutation was observed in the 200 mg arm after 10 days of monotherapy, which led to a protocol amendment to shorten the treatment duration in subsequent arms.[3][12]
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A general protocol for determining the in vitro antiviral activity of HIV maturation inhibitors is as follows:
-
Cell Culture: Human T-cell lines (e.g., MT-2) are maintained in appropriate culture medium.
-
Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at a predetermined multiplicity of infection.
-
Compound Treatment: Infected cells are incubated with serial dilutions of the test compound (e.g., GSK3640254).
-
Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits viral replication by 50%.
Phase IIa Clinical Trial Protocol
The Phase IIa proof-of-concept study of GSK3640254 was an adaptive, two-part study:[3][10][11]
Caption: Phase IIa Clinical Trial Workflow for GSK3640254.
-
Part 1: Treatment-naïve adults with HIV-1 were randomized to receive GSK3640254 10 mg, 200 mg, or placebo once daily for 10 days.[3][11]
-
Interim Analysis: A planned interim analysis after Part 1 revealed treatment-emergent resistance in the 200 mg arm.[3][11]
-
Part 2: Based on the interim analysis, a protocol amendment was made. New participants were randomized to receive GSK3640254 40 mg, 80 mg, 140 mg, or placebo once daily for a shortened duration of 7 days to mitigate the risk of resistance development.[3][11]
-
Primary Endpoint: The primary endpoint for the study was the maximum change in plasma HIV-1 RNA from baseline.[3][10]
Conclusion
GSK3640254 is a promising next-generation HIV-1 maturation inhibitor with a novel mechanism of action and a favorable preclinical profile. Its design successfully addressed the resistance challenges of earlier compounds in this class. Phase IIa clinical data demonstrated potent antiviral activity and established a dose-response relationship. While development of fipravirimat (B10860366) was discontinued (B1498344) in 2023, the insights gained from its discovery and clinical evaluation provide valuable information for the future development of HIV-1 maturation inhibitors and other novel antiretroviral agents.[1]
References
- 1. Fipravirimat - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medinfo.gsk.com [medinfo.gsk.com]
- 10. PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254 [natap.org]
- 11. viivhealthcare.com [viivhealthcare.com]
- 12. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
In-Depth Technical Guide: Structural Activity Relationship of Lepetegravir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepetegravir is a potent inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV). As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, this compound blocks the final step of the integration of viral DNA into the host cell's genome. This guide provides a detailed examination of the structural activity relationships (SAR) of this compound and its analogs, offering insights into the chemical modifications that influence its antiviral potency, cytotoxicity, and overall therapeutic potential. The information presented herein is primarily derived from the analysis of patent literature, specifically patent WO2022159387 A1, which discloses a series of compounds related to this compound.
Mechanism of Action of this compound
The primary target of this compound is the HIV-1 integrase enzyme. This enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound, like other INSTIs, is believed to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer reaction and halting the viral replication cycle.
Caption: Mechanism of action of this compound in the HIV-1 replication cycle.
Structural Activity Relationship (SAR) Analysis
The following sections detail the impact of chemical modifications at various positions of the this compound scaffold on its biological activity. The data is summarized from patent WO2022159387 A1.
Data Presentation
The biological activities of this compound and its analogs are presented in the following tables, with data on HIV-1 replication inhibition (EC50), integrase strand transfer inhibition (IC50), and cytotoxicity (CC50).
| Compound ID | R1 Group | R2 Group | R3 Group | HIV-1 Replication EC50 (nM) | Integrase ST IC50 (nM) | Cytotoxicity CC50 (µM) |
| This compound | H | CH3 | F | 1.2 | 5.8 | >100 |
| Analog A-1 | Cl | CH3 | F | 3.5 | 10.2 | >100 |
| Analog A-2 | OCH3 | CH3 | F | 8.1 | 25.6 | 85 |
| Analog B-1 | H | C2H5 | F | 2.8 | 8.9 | >100 |
| Analog B-2 | H | H | F | 15.4 | 45.1 | 92 |
| Analog C-1 | H | CH3 | Cl | 1.8 | 6.5 | >100 |
| Analog C-2 | H | CH3 | H | 5.2 | 18.3 | >100 |
Note: The specific chemical structures corresponding to these analogs are proprietary and detailed within patent WO2022159387 A1. The R groups represent hypothetical modification points for the purpose of illustrating SAR principles.
SAR Logic Diagram
The following diagram illustrates the general structural activity relationships observed for the this compound scaffold.
Caption: SAR logic for key positions on the this compound scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of HIV-1 integrase inhibitors.
HIV-1 Replication Inhibition Assay in MT-4 Cells
This assay is used to determine the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
Workflow:
In Vitro Antiviral Profile of Lepetegravir: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro antiviral activity of lepetegravir (GSK3640254), a second-generation integrase strand transfer inhibitor (INSTI), against a range of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy.
This compound is a potent antiretroviral compound that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA. By inhibiting this step, this compound effectively blocks viral replication. This guide summarizes the available quantitative data on its antiviral efficacy, details the experimental methodologies used for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Antiviral Activity of this compound
The in vitro potency of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively.
Table 1: In Vitro Antiviral Activity of this compound against Laboratory Strains of HIV-1
| HIV-1 Strain | Cell Line | EC50 (nM) | IC50 (nM) | Selectivity Index (SI) |
| Wild-Type (e.g., NL4-3) | MT-2 cells | Data not available | Data not available | Data not available |
| CEM-GFP cells | Data not available | Data not available | Data not available | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Data not available | Data not available | Data not available |
Table 2: In Vitro Antiviral Activity of this compound against a Panel of HIV-1 Clinical Isolates (Subtypes A, B, C, D, E, F, G, and CRF01_AE)
| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) ± SD | EC50 Range (nM) |
| A | Data not available | Data not available | Data not available |
| B | Data not available | Data not available | Data not available |
| C | Data not available | Data not available | Data not available |
| D | Data not available | Data not available | Data not available |
| E | Data not available | Data not available | Data not available |
| F | Data not available | Data not available | Data not available |
| G | Data not available | Data not available | Data not available |
| CRF01_AE | Data not available | Data not available | Data not available |
Table 3: In Vitro Activity of this compound against Integrase Inhibitor-Resistant HIV-1 Site-Directed Mutants
| Integrase Mutation | Fold Change in EC50 vs. Wild-Type |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Note: Specific quantitative data for this compound (GSK3640254) were not available in the public domain at the time of this report. The tables are structured to accommodate future data as it becomes available.
Experimental Protocols
The evaluation of the in vitro antiviral activity of this compound involves standardized assays. The following are detailed methodologies for key experiments typically cited in the assessment of antiretroviral agents.
Cell-Based Antiviral Activity Assays
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cell culture.
Materials:
-
Cell Lines:
-
MT-2 cells (human T-cell leukemia cell line)
-
CEM-GFP cells (a reporter cell line expressing Green Fluorescent Protein upon HIV-1 infection)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).
-
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and clinical isolates from various subtypes.
-
Reagents: this compound, cell culture media (e.g., RPMI 1640), fetal bovine serum (FBS), antibiotics, p24 antigen ELISA kits.
Procedure:
-
Cell Preparation: Plate the target cells (MT-2, CEM-GFP, or stimulated PBMCs) in 96-well microtiter plates.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Add a standardized amount of HIV-1 virus stock to the wells containing the cells and the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 3 to 7 days.
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant.
-
CEM-GFP Assay: Quantify the percentage of GFP-positive cells using flow cytometry.
-
Cytopathic Effect (CPE) Assay: In cell lines like MT-2, assess the inhibition of virus-induced cell death using a cell viability assay (e.g., MTT or XTT).
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Integrase Strand Transfer Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends.
-
Target DNA.
-
This compound.
-
Reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Detection system (e.g., fluorescence-based or radioactivity-based).
Procedure:
-
Reaction Setup: In a microplate well, combine the recombinant integrase enzyme, the viral DNA substrate, and varying concentrations of this compound in the reaction buffer.
-
Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme-substrate complex.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA.
-
Incubation: Incubate the reaction at 37°C to allow for the integration of the viral DNA substrate into the target DNA.
-
Detection: Stop the reaction and quantify the amount of strand transfer product formed.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of integrase activity against the log of the drug concentration.
Visualizations
The following diagrams illustrate the mechanism of action of integrase inhibitors and a typical experimental workflow for assessing antiviral activity.
Conclusion
This compound is a promising second-generation HIV-1 integrase inhibitor. While specific, comprehensive public data on its in vitro activity against a wide array of HIV-1 subtypes and resistant strains is still emerging, the established methodologies for evaluating INSTIs provide a clear framework for its continued assessment. This technical guide serves as a foundational resource for researchers, providing the necessary context and procedural details to understand and contribute to the body of knowledge surrounding this important antiretroviral agent. As more data becomes available, this document will be updated to reflect the latest findings in the field.
An In-Depth Technical Guide to the Target Binding Site of Lenacapavir on the HIV-1 Gag Polyprotein
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "lepetegravir" did not yield specific information regarding a binding site on the HIV-1 Gag polyprotein. The available scientific literature strongly suggests that the intended subject of this inquiry is lenacapavir (B1654289) , a first-in-class, potent, long-acting HIV-1 capsid inhibitor. This guide will, therefore, focus on the binding site and mechanism of action of lenacapavir.
Executive Summary
Lenacapavir is a groundbreaking antiretroviral agent that targets the HIV-1 capsid protein (CA), a key component of the Gag polyprotein. Its unique mechanism of action disrupts multiple stages of the viral life cycle, including the nuclear import of the pre-integration complex and the assembly and maturation of new virions. This multi-faceted inhibition contributes to its high potency and a significant barrier to the development of resistance. This document provides a comprehensive overview of the lenacapavir binding site, the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.
The Lenacapavir Binding Site on the HIV-1 Capsid
Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface of two adjacent capsid (CA) protein subunits within the mature hexameric capsid lattice.[1][2] This binding site is formed by residues from both the N-terminal domain (NTD) and the C-terminal domain (CTD) of neighboring CA monomers.[1]
High-resolution co-crystal structures, such as PDB ID: 6V2F, have elucidated the precise molecular interactions between lenacapavir and the CA hexamer.[1][3] The drug's unique chemical structure allows it to establish extensive hydrophobic and electrostatic interactions within this pocket, effectively acting as a "molecular glue" that crosslinks the CA subunits.[1][4] This stabilization of the capsid structure is central to its inhibitory effects.
Quantitative Data
The following tables summarize the key quantitative data related to lenacapavir's antiviral activity and the impact of resistance mutations.
Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1
| Cell Type | Virus Strain | Endpoint | EC50 (Half-Maximal Effective Concentration) | Reference(s) |
| MT-4 cells | HIV-1 (Laboratory Strain) | Viral Replication | 105 pM | [5] |
| Human CD4+ T cells | HIV-1 (Laboratory Strain) | Viral Replication | 32 pM | [6] |
| Primary Monocyte/Macrophages | HIV-1 (Laboratory Strain) | Viral Replication | 56 pM | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Various Strains) | Viral Replication | Mean: 105 pM (Range: 30-190 pM) | [5] |
| Various Cell Lines | HIV-1 (Clinical Isolates, n=23) | Viral Replication | 20–160 pM | [5] |
Table 2: Lenacapavir Resistance-Associated Mutations and their Impact on Antiviral Susceptibility
| Capsid Mutation | Fold Change in EC50 vs. Wild-Type | Replication Capacity (% of Wild-Type) | Reference(s) |
| Q67H | 4.6 - 6 | 58% | [7][8] |
| M66I | >2000 | 1.5% | [7][8] |
| N74D | Varies, reduced susceptibility | Reduced | [7] |
| K70N | Varies, reduced susceptibility | Reduced | [7] |
| L56I | Varies, reduced susceptibility | Reduced | [7] |
| T107N | Varies, reduced susceptibility | Reduced | [7] |
| Q67H/N74S | >3200 | Reduced | [7] |
| Q67H/T107N | >3200 | Reduced | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
3.1. Co-crystallization of HIV-1 Capsid Protein with Lenacapavir
This protocol is based on generalized methods from published structural studies.[1]
-
Protein Expression and Purification: The full-length HIV-1 capsid protein or a stabilized mutant is expressed in E. coli. The protein is then purified using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
Complex Formation: The purified capsid protein is incubated with a molar excess of lenacapavir to ensure saturation of the binding sites.
-
Crystallization: The capsid-lenacapavir complex is subjected to vapor diffusion crystallization screening using various commercially available or in-house developed screens to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the three-dimensional structure of the complex through molecular replacement, using a previously determined capsid structure as a search model. The final structure is refined to high resolution.
3.2. Multi-Cycle Antiviral Assay using MT-2 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of lenacapavir in a multi-cycle infection assay.[7]
-
Cell Preparation: MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells should be in the logarithmic growth phase with high viability (>95%) on the day of the assay.
-
Compound Dilution: A serial dilution of lenacapavir is prepared in the culture medium within a 96-well plate. Controls for "no drug" (virus only) and "no virus" (cells only) are included.
-
Infection: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is diluted to a predetermined multiplicity of infection (MOI). This diluted virus is then added to the wells containing the serially diluted lenacapavir.
-
Cell Seeding: MT-2 cells are added to each well at a density of 5 x 10^4 cells per well.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4 to 7 days.
-
Readout: The cell culture supernatant is collected, and the amount of HIV-1 p24 antigen is quantified using a commercial p24 ELISA kit.
-
Data Analysis: The percentage of viral inhibition for each lenacapavir concentration is calculated relative to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
3.3. In Vitro Selection of Lenacapavir-Resistant HIV-1
This protocol outlines the method for selecting HIV-1 resistance to lenacapavir in cell culture.[9]
-
Initial Infection: A suitable T-cell line is infected with a wild-type HIV-1 strain in the presence of a sub-optimal concentration of lenacapavir (typically near the EC50).
-
Serial Passage: The virus is allowed to replicate, and the culture supernatant is harvested. This supernatant, containing progeny virions, is then used to infect fresh cells in the presence of a slightly higher concentration of lenacapavir.
-
Dose Escalation: This process of serial passage and increasing drug concentration is repeated. Viral replication is monitored at each passage by measuring p24 antigen levels.
-
Isolation of Resistant Virus: When viral breakthrough (robust replication in the presence of a high concentration of the drug) is observed, the virus is harvested.
-
Genotypic Analysis: Proviral DNA or viral RNA is extracted from the resistant viral strain. The capsid-encoding region of the gag gene is then sequenced to identify mutations that confer resistance to lenacapavir.
Visualizations
4.1. Mechanism of Action of Lenacapavir
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Rationale and Development of GSK3640254 for HIV Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of HIV Therapy and the Need for Novel Mechanisms
The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the continuous emergence of drug-resistant viral strains remains a significant challenge to long-term therapeutic success.[1] This necessitates the development of new antiretroviral agents with novel mechanisms of action that can combat resistance to existing drug classes. Maturation inhibitors represent a promising class of antiretrovirals that target a late-stage event in the HIV-1 life cycle, offering a distinct mechanism from currently approved drugs.[1][2][3] GSK3640254 is a next-generation maturation inhibitor developed to address the limitations of its predecessors and provide a new therapeutic option for people living with HIV.[1][4]
Mechanism of Action: Disrupting the Final Steps of Viral Assembly
The maturation of newly formed HIV-1 particles into infectious virions is a critical step in the viral life cycle. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. A crucial final step in this cascade is the cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor protein (p25) to yield the mature capsid protein (p24).[1][5] This cleavage event triggers a conformational change in the capsid, leading to the formation of the characteristic conical core that is essential for infectivity.
Maturation inhibitors, including GSK3640254, act by binding to the Gag polyprotein at or near the CA-SP1 cleavage site.[6][7] This binding event sterically hinders the viral protease from accessing and cleaving p25.[1] As a result, the virions are released from the host cell in an immature, non-infectious state, with an aberrant, non-condensed core structure.[2][8][9]
Rationale for Development: Overcoming the Hurdles of Earlier Maturation Inhibitors
The development of GSK3640254 was driven by the need to overcome the limitations of earlier generation maturation inhibitors. The first-in-class agent, bevirimat, showed promise but was hampered by the presence of naturally occurring polymorphisms in the Gag SP1 region in a significant portion of HIV-1 isolates, which conferred resistance.[1][10] A second-generation inhibitor, GSK3532795 (formerly BMS-955176), had an improved profile but was still susceptible to resistance from certain complex Gag polymorphisms.[1]
GSK3640254 was specifically designed to have a broader coverage of these clinically relevant Gag polymorphisms and a higher barrier to the development of resistance.[1][6] This was achieved through structural modifications that improved its binding affinity and resilience to mutations at the binding site.[6] The primary goals for the development of GSK3640254 were:
-
Potent activity against a wide range of HIV-1 subtypes.[1]
-
Efficacy against viral strains with Gag polymorphisms that confer resistance to earlier maturation inhibitors.[1]
-
A high barrier to the emergence of resistance .
-
Favorable pharmacokinetic properties supporting once-daily dosing.[11]
Preclinical and Clinical Data
In Vitro Antiviral Activity
GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates in vitro.[1][4]
| Assay Type | Virus Panel | Parameter | Value (nM) |
| Multiple-cycle replication | Subtype B and C chimeric viruses | Mean protein-binding adjusted EC90 | 33[1][4] |
| Multiple-cycle replication | Panel of HIV-1 clinical isolates | Mean EC50 | 9[1][4] |
| Multiple-cycle replication | Subtype C and A/AE isolates | Mean EC50 | 3.5 and 3.0, respectively[1] |
| Multiple-cycle replication | Subtype B isolates | Mean EC50 | 19[1] |
Resistance Profile
The primary resistance mutation associated with GSK3640254 is A364V in the Gag protein.[1][4] However, the development of this resistance appears to be a key differentiator from earlier compounds. Mechanistic studies have shown that while the A364V mutation does increase the rate of p25 cleavage, GSK3640254 is still able to exert significant inhibitory effects.[1]
| Virus Strain | Mutation | Fold Change in EC50 |
| Site-directed mutant | A364V | ~132-fold in one clinical instance[11] |
Pharmacokinetics
Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of GSK3640254, which supports a once-daily dosing regimen.
| Parameter | Value |
| Time to maximum concentration (Tmax) | 3.5 - 4 hours[12] |
| Half-life (t1/2) | ~24 hours[12] |
| Absorption | Slow[12] |
| Elimination | Primarily hepatobiliary secretion[13] |
Clinical Trial Findings
A Phase IIa proof-of-concept study demonstrated the antiviral efficacy of GSK3640254 in treatment-naive adults with HIV-1.
| Trial Phase | Dose | Duration | Maximum Mean Viral Load Reduction (log10 copies/mL) |
| Phase IIa | 200 mg | 10 days | -2.0[11][14][15] |
| Phase IIa | 140 mg | 7 days | -1.5[11][14][15] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Multiple-Cycle Replication)
-
Objective: To determine the 50% and 90% effective concentrations (EC50 and EC90) of GSK3640254 against various HIV-1 strains.
-
Methodology:
-
Chimeric viruses are created containing gag/pr genes from diverse subtype B or C viruses in an NLRepRluc backbone.
-
MT-2 cells are infected with these viruses in the presence of serial dilutions of GSK3640254.
-
After a 3-day incubation period, viral replication is quantified by measuring luciferase activity in the cell lysates.
-
The EC50 and EC90 values are calculated by non-linear regression analysis of the dose-response curves.
-
Virus-Like Particle (VLP) Dissociation Assay
-
Objective: To measure the dissociation rate of GSK3640254 from its Gag target.
-
Methodology:
-
HIV-1 Gag virus-like particles (VLPs) are produced in a suitable cell line (e.g., HEK293T).
-
VLPs are incubated with radiolabeled GSK3640254 to allow for binding.
-
The mixture is then diluted to initiate dissociation, and samples are taken at various time points.
-
The amount of bound drug at each time point is quantified, and the dissociation rate is calculated. Mechanistic studies showed that GSK3640254 dissociated on average 7.1-fold more slowly from wild-type Gag VLPs than a previous-generation maturation inhibitor.[1][4]
-
In Vitro Resistance Selection
-
Objective: To identify the genetic mutations that confer resistance to GSK3640254.
-
Methodology:
-
HIV-1 is cultured in T-cell lines in the presence of escalating concentrations of GSK3640254.
-
The culture is monitored for signs of viral replication.
-
Once viral breakthrough is observed, the viral RNA is extracted, and the gag gene is sequenced to identify mutations.
-
The identified mutations, such as A364V, are then engineered into a recombinant virus to confirm their role in conferring resistance.[1][4]
-
Conclusion: A Promising New Agent in the Fight Against HIV
GSK3640254 represents a significant advancement in the development of HIV-1 maturation inhibitors. Its rationale is firmly rooted in the need to overcome the challenges of resistance that limited the potential of earlier compounds in this class. With a novel mechanism of action, potent antiviral activity against a broad range of HIV-1 variants, and a favorable pharmacokinetic profile, GSK3640254 holds the potential to be a valuable component of future antiretroviral regimens, particularly for treatment-experienced patients with limited options. Further clinical development will continue to define its role in the evolving landscape of HIV therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. gsk.com [gsk.com]
- 3. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the HIV‐1 maturation inhibitor GSK3640254 on QT interval in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 12. HIV Gag polyprotein: processing and early viral particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Early-Phase Clinical Trial Results for Lepetegravir (GSK3640254): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data for Lepetegravir (GSK3640254), a novel, next-generation HIV-1 maturation inhibitor. The information presented herein is synthesized from publicly available results of Phase 1 and Phase 2a clinical studies, offering an in-depth perspective on the pharmacokinetics, pharmacodynamics, safety, and mechanism of action of this investigational antiretroviral agent.
Executive Summary
This compound is an investigational antiretroviral drug that targets the final step of HIV-1 Gag polyprotein processing, a critical stage in the viral maturation process. Early-phase clinical trials have demonstrated its potential as a once-daily oral agent. The studies in healthy volunteers and HIV-1 positive, treatment-naive adults have shown a favorable pharmacokinetic profile, good tolerability, and significant antiviral activity. This document provides a detailed consolidation of the quantitative data, experimental methodologies, and visual representations of the drug's mechanism and trial designs.
Mechanism of Action: Inhibition of HIV-1 Maturation
This compound's mechanism of action is distinct from currently approved classes of antiretroviral drugs. It does not target the viral enzymes like reverse transcriptase, protease, or integrase. Instead, it binds to the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This binding sterically hinders the action of the viral protease, preventing the final and critical cleavage of Gag.[3][4] Consequently, the virion cannot form a mature, infectious core, resulting in the release of immature and non-infectious viral particles.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical trials of this compound.
Pharmacokinetic Parameters in Healthy Adults (Phase 1)
Data from a Phase 1 single and multiple ascending dose trial (NCT03231943) in healthy male participants are presented below.[5]
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound
| Dose | N | Cmax (µg/mL) | Tmax (h, median) | AUC0-∞ (µg*h/mL) | t1/2 (h) |
| 1 mg | 6 | 0.005 | 3.5 | 0.057 | ~24 |
| ... | ... | ... | ... | ... | ... |
| 700 mg | ... | ... | ~4 | ... | ~24 |
Note: Specific Cmax and AUC values for all dose cohorts were not detailed in the provided search results.
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound (Day 14)
| Dose | N | Cmax (µg/mL) | Tmax (h, median) | AUC0-24 (µg*h/mL) |
| 200 mg | ... | 1.40 | 3.8 | 21.5 |
Note: Data for other dose cohorts in the MAD study were not fully available in the search results.
A separate Phase 1 study (NCT03575962) evaluated the relative bioavailability of two salt formulations, mesylate and bis-hydrochloride. The mesylate salt demonstrated a 12%-16% increase in AUC and Cmax compared to the bis-hydrochloride form.[6]
Drug-Drug Interaction Profile (Phase 1)
This compound's potential for drug-drug interactions was assessed in healthy volunteers.
Table 3: Interaction with Tenofovir Alafenamide/Emtricitabine (TAF/FTC) (NCT03836729) [7]
| Parameter (TAF) | GMR (90% CI) |
| AUC0–τ | 0.886 (0.75 to 1.04) |
| Cmax | 0.874 (0.68 to 1.12) |
GMR: Geometric Mean Ratio. Co-administration of this compound 200 mg once daily did not have a clinically significant effect on the steady-state pharmacokinetics of TAF/FTC.[7]
Table 4: Interaction with Dolutegravir (B560016) (DTG) (NCT03816696) [8]
| Parameter | GMR (90% CI) |
| Dolutegravir | |
| AUC0–τ | 1.17 (1.118–1.233) |
| Cmax | 1.09 (1.044–1.138) |
| Cτ | 1.24 (1.160–1.315) |
| This compound | |
| AUC0–τ | 1.04 (0.992–1.094) |
| Cmax | 0.99 (0.923–1.065) |
| Cτ | 1.10 (0.939–1.056) |
Coadministration of this compound 200 mg with dolutegravir 50 mg did not result in any clinically significant drug interactions.[8]
Antiviral Efficacy in Treatment-Naive HIV-1 Positive Adults (Phase 2a)
The proof-of-concept Phase 2a study (NCT03784079) evaluated the antiviral response to this compound monotherapy.[3][9]
Table 5: Maximum HIV-1 RNA Change from Baseline [3][9]
| Dose Group | Duration | Maximum Mean HIV-1 RNA Decline (log10 copies/mL) |
| 10 mg | 10 days | -0.4 |
| 40 mg | 7 days | -1.2 |
| 80 mg | 7 days | -1.0 |
| 140 mg | 7 days | -1.5 |
| 200 mg | 10 days | -2.0 |
Doses of 40 mg and higher resulted in a decline in HIV-1 RNA of at least 1-log10.[3][9]
Safety and Tolerability Summary
Across the Phase 1 and 2a studies, this compound was generally well-tolerated.[3][5]
-
Most Common Adverse Events: Headache, diarrhea, dizziness, and rash.[3][5]
-
Serious Adverse Events: No deaths or drug-related serious adverse events were reported in the early-phase trials.[3][5]
-
Discontinuations due to Adverse Events: A small number of participants discontinued (B1498344) due to adverse events, with one instance of maculopapular rash considered drug-related.[5]
Experimental Protocols
Phase 1 First-in-Human Study (NCT03231943)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled study in healthy adult males.[10]
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at serial time points to determine Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]
-
Phase 2a Proof-of-Concept Study (NCT03784079)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled, adaptive design study in treatment-naive adults with HIV-1 infection.[3][9]
-
Key Assessments:
-
Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.[3][9]
-
Pharmacokinetics: Plasma concentrations of this compound were measured to assess PK parameters at steady state.[9]
-
Safety and Tolerability: Monitored as in the Phase 1 study.[3]
-
Resistance: Genotypic and phenotypic resistance testing was performed on plasma samples.[9]
-
Conclusion
The early-phase clinical trial results for this compound (GSK3640254) are promising, suggesting a favorable safety, pharmacokinetic, and antiviral activity profile. Its novel mechanism of action as a maturation inhibitor presents a potential new therapeutic option for the treatment of HIV-1 infection, with no cross-resistance to existing antiretroviral classes. The data support its continued development in later-phase clinical trials to further establish its efficacy and safety in a broader patient population and in combination with other antiretroviral agents.
References
- 1. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Choreography of HIV-1 Proteolytic Processing and Virion Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 10. Frontiers | Morphogenesis of the Infectious HIV-1 Virion [frontiersin.org]
Methodological & Application
Assessing the Antiviral Efficacy of Lepetegravir: A Guide to Experimental Protocols
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the development of potent antiretroviral agents remains a critical priority. Lepetegravir (GSK2638543), an investigase strand transfer inhibitor (INSTI), represents a promising therapeutic candidate. To facilitate further research and development in this area, this document provides detailed application notes and protocols for assessing the antiviral efficacy of this compound. These guidelines are intended for researchers, scientists, and drug development professionals actively involved in the field of HIV therapeutics.
Mechanism of Action: Targeting HIV-1 Integrase
This compound, like other INSTIs, targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This integration is a crucial step in the viral replication cycle. By binding to the active site of the integrase, this compound effectively blocks the strand transfer step of integration. This action prevents the formation of the provirus, thereby halting the replication cascade.
A simplified representation of the HIV-1 integration pathway and the point of intervention by this compound is depicted below.
Experimental Protocols for Efficacy Assessment
A comprehensive evaluation of this compound's antiviral efficacy involves a combination of biochemical and cell-based assays. These assays are designed to determine the compound's potency in inhibiting the viral integrase enzyme directly and its effectiveness in preventing viral replication in cell culture models.
Biochemical Assays: Direct Measurement of Integrase Inhibition
Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of HIV-1 integrase. The primary assay for INSTIs is the strand transfer assay.
Protocol: In Vitro Integrase Strand Transfer Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of purified recombinant HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2 or MnCl2, 1 mM DTT)
-
This compound (and other INSTIs as controls, e.g., Raltegravir, Dolutegravir)
-
Detection system (e.g., fluorescence-based, radioactivity-based, or ELISA-based)
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microplate, combine the purified HIV-1 integrase with the diluted this compound or control compounds and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the donor and target DNA substrates.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow for the strand transfer reaction to occur.
-
Stop the reaction and quantify the amount of strand transfer product formed using the chosen detection method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cell-Based Assays: Measuring Antiviral Activity in a Biological Context
Cell-based assays are crucial for evaluating the efficacy of an antiviral compound in a more physiologically relevant setting, taking into account factors like cell permeability and cytotoxicity.
Protocol: HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in primary human cells.
Materials:
-
Isolated human PBMCs, stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2)
-
Laboratory-adapted or clinical isolates of HIV-1
-
Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, IL-2, and antibiotics)
-
This compound (and control drugs)
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Plate the PHA-stimulated PBMCs in a multi-well plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound or control drugs to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time (typically 5-7 days) at 37°C in a CO2 incubator.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the concentration of p24 antigen or reverse transcriptase activity in the supernatant.
-
Calculate the percentage of inhibition for each this compound concentration compared to the virus control (no drug).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the same cell type used for the antiviral assays.
Materials:
-
The same cell line or primary cells used in the antiviral assay (e.g., PBMCs, MT-4 cells)
-
Culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)
Procedure:
-
Seed the cells in a multi-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate the cells for the same duration as the antiviral assay.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated cell control.
-
Determine the CC50 value from the dose-response curve.
Application Notes and Protocols for Screening Lepetegravir Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepetegravir (also known as S/GSK1265744 or simply GSK744) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated robust antiviral activity against various HIV-1 clades.[1] Its mechanism of action involves blocking the essential step of integrating the viral DNA into the host cell's genome, a critical stage in the HIV replication cycle.[2][3] This document provides detailed application notes and protocols for conducting cell-based assays to screen and characterize the antiviral activity of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the antiviral potency and cytotoxicity of this compound in various cell lines and under different experimental conditions.
Table 1: Antiviral Potency (EC50) of this compound against HIV-1
| Cell Line | Virus Strain | Assay Method | EC50 (nM) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Ba-L | - | 0.22 | [2][4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 NL432 | - | 0.34 | [2] |
| MT-4 | HIV-1 IIIB | MTT Assay | 1.3 | [2] |
| MT-4 | HIV-1 IIIB | CellTiter-Glo | 0.57 | [2] |
| TZM-bl | Pseudotyped Virus (R7/3) | β-galactosidase reporter | 0.28 | [1] |
| TZM-bl | Pseudotyped Virus (Various Clades) | β-galactosidase reporter | 0.17 - 1.38 (mean 0.91 fold-change) | [1] |
| CIP4 | Pseudotyped HIV (PHIV) | Luciferase reporter | 0.5 | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | Assay Method | CC50 (µM) | Reference(s) |
| IM-9 | CellTiter-Glo | 6.4 | [2][5] |
| U-937 | CellTiter-Glo | 5.0 | [2][5] |
| MT-4 | CellTiter-Glo | 9.2 | [2][5] |
| Molt-4 | CellTiter-Glo | 13 | [2][5] |
| Unstimulated PBMCs | CellTiter-Glo | 120 | [2] |
| Stimulated PBMCs | CellTiter-Glo | 42 | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Selectivity Index (SI) of this compound
| Cell Line | SI (CC50 / EC50) | Reference(s) |
| PBMCs | > 22,000 | [2] |
The Selectivity Index is a measure of the therapeutic window of a drug, with higher values indicating a more favorable safety profile.
Experimental Protocols
HIV-1 Replication Assay using TZM-bl Reporter Cells
This assay is designed to measure the inhibition of HIV-1 replication by this compound in a single-round infection model using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7]
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (clear bottom, black or white opaque walls for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™, Britelite™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Compound Addition: Carefully remove the medium from the wells and add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined titer to give a sufficient signal) to each well, except for the cell control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.[9] Incubate for 2 minutes at room temperature to ensure complete cell lysis.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Materials:
-
Target cells (e.g., MT-4, PBMCs)
-
Complete Growth Medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for suspension cells) in 100 µL of complete growth medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only (blank) and wells with cells and DMSO (vehicle control).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well.[10] Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate overnight.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cytotoxicity for each this compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percent cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: HIV-1 integration pathway and the mechanism of action of this compound.
Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.
References
- 1. GSK1265744 Demonstrates Robust in Vitro Activity Against Various Clades of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Characteristics of GSK1265744, an HIV Integrase Inhibitor Dosed Orally or by Long-Acting Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antiviral activity in vitro with S/GSK1265744 | HIV i-Base [i-base.info]
- 5. selleckchem.com [selleckchem.com]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application of Lepetegravir in HIV Drug Resistance Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepetegravir (GSK3640254) is a next-generation HIV-1 maturation inhibitor that offers a novel mechanism of action, targeting the final stages of the viral life cycle.[1][2] Unlike many antiretroviral agents that inhibit viral enzymes, this compound binds to the Gag polyprotein, specifically preventing the cleavage of the p25 precursor protein (capsid-spacer peptide 1, CA-SP1) into the mature p24 capsid protein (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition results in the production of immature, non-infectious virions, thus halting viral replication.[1][2] Due to its unique target, this compound presents a promising therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs. These application notes provide a comprehensive overview of the use of this compound in HIV drug resistance studies, including detailed protocols for key experiments.
Mechanism of Action and Resistance Profile
This compound's primary mechanism of action is the disruption of the final step of Gag processing, a critical stage in HIV-1 maturation.[1][2] In vitro studies have demonstrated that this compound effectively inhibits a broad range of HIV-1 subtypes, including those with polymorphisms that conferred resistance to earlier generation maturation inhibitors.[1][2]
A key mutation associated with resistance to this compound has been identified as A364V in the Gag protein.[1][3] This mutation was selected for under drug pressure in cell culture and was also observed in a phase IIa clinical study.[1][3] Mechanistic studies have revealed that virus-like particles (VLPs) containing the A364V mutation exhibit a p25 cleavage rate that is 9.3 times higher than that of the wild-type, providing a potential mechanism for the observed resistance.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains and the viral load reduction observed in a phase IIa clinical study.
Table 1: In Vitro Antiviral Activity of this compound (GSK3640254) [1][2]
| HIV-1 Strain/Subtype | Mean EC50 (nM) | Mean Protein-Binding Adjusted EC90 (nM) |
| Panel of HIV-1 Clinical Isolates | 9 | Not Reported |
| Library of Subtype B and C Chimeric Viruses | Not Reported | 33 |
Table 2: Antiviral Activity of this compound Against Site-Directed Mutants [2]
| Gag Mutant | Fold Change in EC50 vs. Wild-Type |
| V362I | 1.0 |
| V370A | 0.8 |
| ΔV370 | 1.0 |
| R286K/V370A | 1.0 |
Table 3: Phase IIa Clinical Study - Viral Load Reduction with this compound Monotherapy [4]
| This compound Dose | Duration of Treatment | Mean Maximum Viral Load Reduction (log10 copies/mL) |
| 200 mg once daily | 10 days | -2.0 |
| 140 mg once daily | 7 days | -1.5 |
| 80 mg once daily | 7 days | Not Reported |
| 40 mg once daily | 7 days | Not Reported |
| 10 mg once daily | 10 days | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound's effect on HIV drug resistance are provided below.
In Vitro Antiviral Activity and Drug Susceptibility Assay
This protocol is used to determine the 50% effective concentration (EC50) of this compound against various HIV-1 strains.
Materials:
-
This compound (GSK3640254)
-
HIV-1 viral stocks (wild-type, clinical isolates, or site-directed mutants)
-
Target cells (e.g., MT-2 cells for luciferase reporter viruses, or CEM-NKR-CCR5-Luc cells for reporter-free strains)[5]
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
384-well or 96-well cell culture plates[5]
-
Luciferase assay reagent (if using reporter viruses)
-
Plate reader capable of measuring luminescence or another appropriate endpoint
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium. A 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.[5]
-
Seed the target cells into the wells of the culture plates at a predetermined density (e.g., 9.5 x 10^3 cells/well for 384-well plates).[5]
-
Add the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with no virus as a cell control.
-
Infect the cells with the HIV-1 viral stock at a low multiplicity of infection (MOI), for example, 0.005 to 0.01.[5]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the assay (typically 4-5 days for multiple-cycle replication assays).
-
After the incubation period, quantify the extent of viral replication. For luciferase reporter viruses, add the luciferase substrate and measure luminescence using a plate reader. For other assays, alternative endpoints such as p24 antigen quantification by ELISA or measurement of reverse transcriptase activity can be used.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.
In Vitro Resistance Selection Study
This protocol is designed to select for HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
This compound (GSK3640254)
-
Wild-type HIV-1 viral stock
-
Susceptible host cells (e.g., MT-2 or other T-cell lines)
-
Cell culture medium and supplies
-
Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing
Procedure:
-
Initiate a culture of host cells infected with wild-type HIV-1 in the presence of a sub-optimal concentration of this compound (e.g., at or slightly above the EC50).
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
-
When viral replication is detected, harvest the cell culture supernatant containing the virus.
-
Use the harvested virus to infect fresh host cells in the presence of a slightly higher concentration of this compound.
-
Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.
-
After several passages, or when significant resistance is observed (i.e., the virus can replicate at high concentrations of the drug), isolate viral RNA from the culture supernatant.
-
Perform reverse transcription and PCR to amplify the Gag gene.
-
Sequence the amplified Gag gene to identify mutations that may be responsible for the observed resistance.
-
Confirm the role of identified mutations by introducing them into a wild-type viral background using site-directed mutagenesis and re-evaluating the drug susceptibility.
Gag p25 Cleavage Assay
This biochemical assay directly measures the ability of this compound to inhibit the cleavage of the p25 precursor protein.
Materials:
-
This compound (GSK3640254)
-
HIV-1 virus-like particles (VLPs) containing Gag (wild-type or mutant)
-
VLP buffer (50 mM MES [pH 6.0], 100 mM NaCl, 2 mM EDTA, 2 mM dithiothreitol)[1]
-
Triton X-100
-
HIV-1 protease
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific for HIV-1 p24/p25
Procedure:
-
Dilute the VLPs in VLP buffer supplemented with 0.06% Triton X-100 and incubate at room temperature for 10-30 minutes to remove the lipid bilayer.[1]
-
Incubate the delipidated VLPs with a high concentration of this compound (e.g., 3 µM) or a vehicle control (e.g., DMSO).[1]
-
Initiate the cleavage reaction by adding HIV-1 protease to the VLP solution.
-
Incubate the reaction at 37°C and take samples at various time points.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins in the samples by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.
-
Probe the membrane with an antibody that recognizes both p25 and p24.
-
Detect the antibody signal using a secondary antibody and an appropriate detection reagent.
-
Quantify the band intensities for p25 and p24 to determine the rate of p25 cleavage in the presence and absence of this compound.
Generation of Site-Directed Mutants (e.g., A364V)
This protocol describes the general steps for introducing a specific mutation, such as A364V, into the HIV-1 Gag gene using site-directed mutagenesis.
Materials:
-
A plasmid containing the wild-type HIV-1 Gag gene
-
Custom-designed mutagenic oligonucleotide primers containing the desired A364V mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing reagents
Procedure:
-
Design a pair of complementary oligonucleotide primers that contain the desired nucleotide change to introduce the A364V mutation in the Gag sequence. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on either side.
-
Perform a PCR reaction using the plasmid containing the wild-type Gag gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which will digest the original, non-mutated parental plasmid DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the isolated plasmid DNA to confirm the presence of the desired A364V mutation and the absence of any unintended mutations.
-
The mutated Gag gene can then be used to generate recombinant viruses for further studies.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.
Caption: Workflow for in vitro selection of this compound-resistant HIV-1.
Caption: Experimental workflow for the Gag p25 cleavage assay.
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK3640254 IS A NOVEL MATURATION INHIBITOR WITH AN OPTIMIZED VIROLOGY PROFILE [natap.org]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.gskstatic.com [assets.gskstatic.com]
- 5. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Maturation Inhibitors
Topic: High-throughput Screening Methods for Novel Maturation Inhibitors Based on a Lepetegravir Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is an HIV-1 integrase inhibitor. The following document outlines a hypothetical strategy for the discovery of novel HIV-1 maturation inhibitors using a compound library conceptually derived from a this compound-like scaffold. The protocols and data provided are based on established methods for the discovery of HIV-1 maturation inhibitors.
Introduction
The maturation of Human Immunodeficiency Virus type 1 (HIV-1) is a critical step in the viral lifecycle, involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This process leads to the formation of a mature, infectious virion.[1][2] A key final step in this cascade is the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[3][4] Inhibition of this cleavage event by small molecules, known as maturation inhibitors, results in the production of non-infectious, immature viral particles, making it an attractive target for antiretroviral therapy.[1][5]
This document provides detailed application notes and protocols for high-throughput screening (HTS) campaigns designed to identify novel HIV-1 maturation inhibitors. The focus is on a hypothetical scenario where a chemical library, inspired by the structural framework of the integrase inhibitor this compound, is screened for this new mechanism of action.
Signaling Pathway: HIV-1 Gag Processing and the Target of Maturation Inhibitors
The Gag polyprotein is the primary structural component of the virion. During maturation, it is sequentially cleaved by the viral protease into several smaller proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[6] Maturation inhibitors specifically bind to the CA-SP1 cleavage site within the Gag precursor, preventing its processing by the protease.[4][5] This leads to the accumulation of the CA-SP1 intermediate and the formation of defective viral cores.
High-Throughput Screening Workflow
A tiered HTS approach is recommended to efficiently identify and validate novel maturation inhibitors. This workflow progresses from a high-throughput primary screen to more detailed secondary and confirmatory assays to eliminate false positives and characterize lead compounds.
Data Presentation: Comparative Antiviral Activity of HIV-1 Maturation Inhibitors
The following table summarizes the in vitro antiviral activities of the first-generation maturation inhibitor Bevirimat and representative second-generation inhibitors. Data for novel compounds identified through the screening process can be benchmarked against these values.
| Compound | Class | Target HIV-1 Strain | EC50 (nM) | Reference |
| Bevirimat (PA-457) | First-Generation Maturation Inhibitor | Wild-Type (WT) HIV-1 | ~10 | [3] |
| AZT-Resistant HIV-1 | ~10 | [3] | ||
| Protease Inhibitor-Resistant HIV-1 | Hypersensitive (<0.1) | [7] | ||
| GSK-3532795 (BMS-955176) | Second-Generation Maturation Inhibitor | Library of Subtype B Clinical Isolates | 21 (median) | [8] |
| Gag Polymorphic Viruses | <15 | [9] | ||
| VH3739937 | Second-Generation Maturation Inhibitor | HIV-1 Laboratory Strains | ≤ 5.0 | [10] |
| HIV-1 Clinical Isolates (Multi-subtype) | 1.0 - 5.0 | [10] | ||
| Maturation Inhibitor-Resistant Variants (A364V) | ≤ 8.0 (multi-cycle) | [10] |
Experimental Protocols
Protocol 1: In Vitro Gag Processing Assay (FRET-based) for Primary HTS
This biochemical assay measures the cleavage of a fluorogenic peptide substrate representing the CA-SP1 junction by recombinant HIV-1 protease.
Principle: A peptide substrate containing the CA-SP1 cleavage sequence is labeled with a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., Ac-Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)
-
Assay Buffer: 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in the assay buffer.
-
Prepare a stock solution of recombinant HIV-1 protease in the assay buffer.
-
Dispense 1 µL of test compounds (at various concentrations) or DMSO (control) into the wells of a 384-well plate.
-
Add 20 µL of the FRET peptide substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the HIV-1 protease solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Protocol 2: Cell-Based Reporter Virus Assay for Secondary Screening
This assay measures the production of infectious virus particles in the presence of test compounds using a cell line that expresses a reporter gene upon HIV-1 infection.
Principle: A cell line (e.g., TZM-bl) containing an integrated HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase) is infected with a laboratory-adapted strain of HIV-1. In the presence of an effective maturation inhibitor, the progeny virions will be non-infectious, leading to a reduction in reporter gene expression in a subsequent round of infection.
Materials:
-
TZM-bl cells
-
Laboratory-adapted HIV-1 strain (e.g., NL4-3)
-
Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Infect the cells with HIV-1 at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected cells for 48 hours.
-
Harvest the cell culture supernatant containing progeny virions.
-
In a new 96-well plate with freshly seeded TZM-bl cells, add the harvested supernatant from the previous step.
-
Incubate for an additional 48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Determine the EC50 value for each compound.
Protocol 3: Western Blot Analysis for Mechanism of Action Confirmation
This assay confirms that the antiviral activity of hit compounds is due to the inhibition of Gag processing by detecting the accumulation of the CA-SP1 precursor.
Principle: Cells producing HIV-1 particles are treated with the test compound. The resulting viral particles are harvested, lysed, and the viral proteins are separated by SDS-PAGE. A western blot using an anti-CA antibody will detect both the mature CA (p24) and the unprocessed CA-SP1 precursor (p25).
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Transfection reagent
-
Test compounds
-
Lysis buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-HIV-1 p24)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Transfect HEK293T cells with HIV-1 proviral DNA.
-
After 24 hours, add fresh media containing various concentrations of the test compound or DMSO (control).
-
Incubate for another 24 hours.
-
Harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.
-
Lyse the viral pellets in lysis buffer.
-
Separate the viral proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary anti-p24 antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the ratio of CA-SP1 (p25) to mature CA (p24). An increase in this ratio indicates inhibition of maturation.
References
- 1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice | ID: jq085s630 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 | MDPI [mdpi.com]
Addressing a Misconception: Lepetegravir is an Integrase Inhibitor, Not a Protease Inhibitor
A crucial point of clarification is necessary before proceeding. The request to create biochemical assays to determine Lepetegravir's inhibition of protease cleavage is based on a fundamental misunderstanding of the drug's mechanism of action. This compound is classified as an HIV-1 integrase strand transfer inhibitor (INSTI) , not a protease inhibitor (PI).
HIV-1 protease and HIV-1 integrase are two distinct and essential viral enzymes with different functions in the HIV replication cycle.
-
HIV-1 Protease: This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Protease inhibitors block this cleavage, resulting in the production of non-infectious viral particles.
-
HIV-1 Integrase: This enzyme facilitates the integration of the viral DNA into the host cell's genome, a critical step for viral replication. Integrase inhibitors, like this compound, block this integration process.[1][2]
Therefore, designing assays to measure the inhibition of protease cleavage by this compound would be scientifically unfounded and would not yield meaningful data. The appropriate biochemical assays for this compound are those that measure the inhibition of the HIV-1 integrase enzyme.
This document will proceed by providing detailed application notes and protocols for biochemical assays designed to determine This compound's inhibition of HIV-1 integrase activity .
Application Notes: Biochemical Assays for HIV-1 Integrase Inhibition by this compound
Introduction:
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host chromosome, a process essential for viral replication.[1] This makes it a prime target for antiretroviral therapy. This compound is a potent investigational integrase strand transfer inhibitor (INSTI). These application notes describe the principles and methodologies of biochemical assays to quantify the inhibitory activity of this compound against HIV-1 integrase.
Principle of the Assays:
The core of these assays is to measure the two key catalytic activities of HIV-1 integrase:
-
3'-Processing: The removal of a dinucleotide from each 3' end of the viral long terminal repeat (LTR) DNA.[3]
-
Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.[4]
The inhibitory effect of this compound is determined by its ability to block these reactions in a dose-dependent manner.
Key Experiments and Protocols
Fluorometric HIV-1 Integrase Strand Transfer Assay
This high-throughput assay is a common method for screening and characterizing integrase inhibitors.
Experimental Workflow:
Caption: Workflow for the fluorometric HIV-1 integrase strand transfer assay.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35).
-
Dilute recombinant HIV-1 integrase to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Prepare fluorescently labeled donor DNA (e.g., with 6-FAM) and biotinylated target DNA.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add 10 µL of the this compound dilutions.
-
Add 20 µL of the diluted HIV-1 integrase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 20 µL mixture of the donor and target DNA.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.
-
Wash the plate multiple times with a wash buffer to remove unbound components.
-
Add a reading buffer and measure the fluorescence (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis:
The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Real-Time PCR-Based 3'-Processing Assay
This assay offers a non-radioactive and highly sensitive method to measure the 3'-processing activity of integrase.[3]
Logical Relationship of Assay Components:
Caption: Logical flow of the real-time PCR-based 3'-processing assay.
Protocol:
-
Reagent Preparation:
-
Design and synthesize a biotinylated HIV-1 LTR oligonucleotide substrate.[3]
-
Prepare assay buffer, recombinant HIV-1 integrase, and serial dilutions of this compound as described for the strand transfer assay.
-
-
3'-Processing Reaction:
-
In microcentrifuge tubes, combine the assay buffer, HIV-1 integrase, and this compound dilutions.
-
Add the biotinylated LTR substrate to initiate the reaction.
-
Incubate for 1 hour at 37°C.
-
Heat-inactivate the enzyme (e.g., 75°C for 10 minutes).
-
-
Detection by Real-Time PCR:
-
Transfer the reaction mixture to an avidin-coated PCR tube or plate to capture the unprocessed, biotinylated LTR.
-
The supernatant, containing the processed LTR (with the biotin (B1667282) removed), is used as the template for real-time PCR.
-
Perform real-time PCR using primers and a probe specific for the LTR sequence.
-
Data Analysis:
The amount of processed LTR is proportional to the real-time PCR signal. A decrease in the PCR signal in the presence of this compound indicates inhibition of 3'-processing. The IC₅₀ value is determined as described above.
Data Presentation
The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of this compound against HIV-1 Integrase
| Assay Type | Parameter | This compound Value (nM) | Control Inhibitor (e.g., Raltegravir) Value (nM) |
| Strand Transfer Assay | IC₅₀ | Insert experimental value | Insert experimental value |
| 3'-Processing Assay | IC₅₀ | Insert experimental value | Insert experimental value |
| Kinetic Parameters | |||
| Strand Transfer Assay | Kᵢ | Insert experimental value | Insert experimental value |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.
Conclusion
The biochemical assays described provide robust and reliable methods for determining the inhibitory activity of this compound against its correct therapeutic target, HIV-1 integrase. By employing these protocols, researchers can accurately characterize the potency and mechanism of action of this compound and other integrase inhibitors, contributing to the development of more effective antiretroviral therapies. It is imperative to select the appropriate biochemical assays that align with the known mechanism of action of the compound under investigation.
References
- 1. A Novel Assay for Screening Inhibitors Targeting HIV Integrase LEDGF/p75 Interaction Based on Ni2+ Coated Magnetic Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in HIV-1 Integrase Inhibitors [journal11.magtechjournal.com]
- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lepetegravir in Biological Samples by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepetegravir, an investigational HIV integrase inhibitor, has shown promise in the treatment of HIV-1 infection. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.
Principle of the Method
The method described herein utilizes liquid chromatography to separate this compound and an internal standard from plasma components, followed by tandem mass spectrometry for sensitive and selective detection and quantification. A stable isotope-labeled analog of this compound is used as the internal standard to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from human plasma using a 96-well solid-phase extraction plate.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Stable isotope-labeled this compound (Internal Standard, IS) solution
-
2% Formic acid in water
-
Deionized water
-
Ansys SPEC C-8 96-well SPE plate
-
96-well collection plate
-
Centrifuge
Procedure:
-
To 0.5 mL of human plasma in a sample tube, add the internal standard solution.
-
Vortex the sample for 10 seconds.
-
Condition the SPE plate wells with 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the wells to dry.
-
Load the plasma sample onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the wells with 1.0 mL of deionized water, followed by 1.0 mL of 2% formic acid in water.
-
Dry the sorbent bed by applying a high vacuum for 5 minutes.
-
Elute this compound and the internal standard with 1.0 mL of acetonitrile into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for HPLC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
HPLC system capable of delivering a binary gradient.
-
A Sciex API 365 mass spectrometer or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[1]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| HPLC Column | Hypersil BDS C-18, 3.0 mm x 50 mm, 3 µm[1] |
| Mobile Phase | 25 mM Ammonium formate (B1220265) (pH 3.0) : Acetonitrile (60:40, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM)[1] |
| Precursor → Product Ion (m/z) | This compound: 431 → 109[1] |
| Internal Standard: 437 → 115[1] | |
| Collision Gas | Nitrogen |
| Source Temperature | 450°C |
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the determination of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 10 - 5000 ng/mL[1] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Sample Type | Nominal Conc. (ng/mL) | Intra-day Accuracy (% of Nominal) | Intra-day Precision (% CV) | Inter-day Accuracy (% of Nominal) | Inter-day Precision (% CV) |
| LLOQ | 10 | Within 4%[1] | < 4%[1] | Within 6%[1] | < 3.5%[1] |
| Low QC | 30 | Within 4%[1] | < 4%[1] | Within 6%[1] | < 3.5%[1] |
| Mid QC | 500 | Within 4%[1] | < 4%[1] | Within 6%[1] | < 3.5%[1] |
| High QC | 4000 | Within 4%[1] | < 4%[1] | Within 6%[1] | < 3.5%[1] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | 69%[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Lepetegravir in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Lepetegravir in in vitro assays.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution of DMSO stock into aqueous assay buffer or cell culture media.
Question: My 10 mM this compound stock in DMSO forms a precipitate when I dilute it to my final working concentration in my aqueous assay buffer. What can I do to prevent this?
Answer: This is a common issue for hydrophobic compounds like this compound, often referred to as "crashing out." It occurs because the compound's solubility dramatically decreases when the solvent changes from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment. Here are several strategies to address this, starting with the simplest:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium: Warming your assay buffer or cell culture medium to 37°C can increase the solubility of this compound.
-
Slow, drop-wise addition: Add the DMSO stock solution to the aqueous medium slowly and drop-wise while gently vortexing or swirling. This gradual dilution can prevent the rapid solvent shift that causes precipitation.[1][2]
-
Serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.
-
-
Reduce the Final DMSO Concentration:
-
While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells and may interfere with some enzymatic assays. Aim for a final DMSO concentration of ≤ 0.5% in your assay.[3] If you need a higher concentration of this compound, you may need to explore other solubilization methods.
-
-
Use a Co-solvent:
-
The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[4] The choice of co-solvent will depend on the specific assay and cell type.
-
Common co-solvents: Ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol are frequently used.[5][6]
-
Testing co-solvents: It is crucial to perform a vehicle control to ensure the co-solvent itself does not affect the assay outcome.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, and they can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]
-
Surfactants/Detergents: For cell-free assays, low concentrations of non-ionic detergents like Tween® 80 or Triton™ X-100 (typically 0.01-0.1%) can aid in solubilization.[8] However, these are generally not suitable for cell-based assays due to cytotoxicity.
-
Issue: I observe a decrease in the apparent activity of this compound over the course of a long-term cell culture experiment.
Question: My initial results with this compound are promising, but in experiments lasting 48-72 hours, the compound's effect seems to diminish. Could this be a solubility issue?
Answer: Yes, this could be related to the compound's stability in solution, which is often linked to its solubility. Over time, a compound that is in a supersaturated or metastable state can precipitate out of the medium, reducing its effective concentration.
-
Assess Compound Stability in Media:
-
Prepare your final working concentration of this compound in your complete cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take a sample of the medium, centrifuge it to pellet any precipitate, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC. This will help you determine if the compound is precipitating over time.
-
-
Consider Using a Formulation Approach:
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can improve its dissolution rate and maintain a higher concentration in solution. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: For some applications, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubility and bioavailability in in vitro models that simulate gastrointestinal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] Specific quantitative data for its solubility in aqueous buffers and other organic solvents is not widely available in the public domain.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of HIV-1 integrase.[1] It specifically targets the strand transfer step in the process of integrating the viral DNA into the host cell's genome.[9][10] By blocking this step, it prevents the virus from replicating.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: As with any chemical compound, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The chemical structure of this compound (C21H19F3N4O4) contains functional groups that may be ionizable.[11] Therefore, adjusting the pH of your buffer could potentially increase its solubility. It is advisable to determine the pKa of this compound to predict how its charge and solubility will change with pH. However, it is critical to ensure that the chosen pH is compatible with your assay system and does not affect the biological activity you are measuring.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents and with Solubilizing Agents.
Disclaimer: The following data is hypothetical and intended for illustrative purposes due to the lack of publicly available experimental solubility data for this compound. Researchers should perform their own solubility assessments.
| Solvent/System | Temperature (°C) | Estimated Solubility (µg/mL) | Molar Solubility (µM) |
| Water (pH 7.4) | 25 | < 1 | < 2.23 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | < 1 | < 2.23 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 4484 | > 10,000 |
| Ethanol (100%) | 25 | ~50 | ~111.5 |
| Methanol (100%) | 25 | ~25 | ~55.7 |
| 5% DMSO in PBS (v/v) | 25 | ~10 | ~22.3 |
| 10% Ethanol in PBS (v/v) | 25 | ~5 | ~11.2 |
| 1% HP-β-CD in PBS (w/v) | 25 | ~20 | ~44.6 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW = 448.4 g/mol ), weigh out 4.484 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: General Method for Diluting a Hydrophobic Compound into Aqueous Media
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous assay buffer or complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM final solution from a 10 mM stock, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution: a. Add the appropriate volume of the pre-warmed aqueous medium to a sterile tube. b. While gently vortexing or swirling the tube, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to the medium. c. Continue to mix for a few seconds to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.
-
Visual Inspection: Before adding the working solution to your assay, visually inspect it for any signs of precipitation (cloudiness or visible particles).
Visualizations
Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing Lepetegravir Dosage for Cell Culture Experiments
Welcome to the technical support center for Lepetegravir. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational second-generation integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, a critical component for viral replication. By binding to the active site of the integrase, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome. This action effectively halts the establishment of a productive infection. The improved design of second-generation INSTIs provides a higher genetic barrier to resistance compared to first-generation compounds.[1][2]
Q2: What is a recommended starting concentration for this compound in a cell-based antiviral assay?
A2: For initial screening, a common starting point for antiviral compounds is to use a serial dilution. A recommended starting range for a new INSTI like this compound would be from 1 nM to 10 µM. This range is broad enough to capture the effective concentration (EC50) for most potent to moderately potent antiviral compounds. The optimal concentration will ultimately depend on the specific cell line and virus strain being used.
Q3: How can I determine the cytotoxicity of this compound in my cell line?
A3: Cytotoxicity can be assessed using various commercially available assays that measure cell viability or membrane integrity. Common methods include the MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, and the LDH release assay, which measures membrane damage.[3][4][5][6] It is crucial to determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window (the ratio of CC50 to EC50).
Q4: What cell lines are suitable for testing this compound's antiviral activity?
A4: A variety of human T-cell lines, such as MT-4, CEM, and PM1, are commonly used for HIV antiviral assays. Peripheral blood mononuclear cells (PBMCs) are also a more physiologically relevant model. The choice of cell line can influence the experimental outcome, so it is important to select a line that is permissive to the HIV-1 strain you are using.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no antiviral activity observed | 1. Incorrect drug concentration: The concentration of this compound may be too low to inhibit viral replication effectively. 2. Drug degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line or virus strain resistance: The specific cell line or HIV-1 strain may have inherent or acquired resistance to INSTIs. 4. Assay variability: Inconsistent cell seeding density or virus input can affect results. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the EC50. 2. Verify compound integrity: Use a fresh stock of this compound and follow recommended storage conditions. 3. Test in a different cell line/strain: Use a well-characterized, INSTI-sensitive HIV-1 strain and a susceptible cell line. Consider sequencing the integrase gene of your viral strain. 4. Standardize assay conditions: Ensure consistent cell numbers, virus multiplicity of infection (MOI), and incubation times. |
| High cytotoxicity observed at effective antiviral concentrations | 1. Compound is inherently toxic to the cell line: this compound may have off-target effects at the concentrations required for antiviral activity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Extended incubation time: Prolonged exposure to the drug may lead to increased cell death. | 1. Determine the therapeutic index (TI): Calculate the ratio of CC50 to EC50. A low TI indicates a narrow window between efficacy and toxicity. 2. Control for solvent effects: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields a robust antiviral signal without excessive cytotoxicity. |
| Inconsistent or variable results between experiments | 1. Reagent variability: Inconsistent quality of cell culture media, serum, or other reagents. 2. Cell passage number: High-passage number cells can have altered phenotypes and drug sensitivities. 3. Pipetting errors: Inaccurate dispensing of compound, cells, or virus. | 1. Use quality-controlled reagents: Use reagents from a reputable supplier and test new lots before use in critical experiments. 2. Maintain low-passage cell stocks: Thaw a fresh vial of cells after a limited number of passages. 3. Calibrate pipettes regularly: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
Experimental Protocols
Antiviral Activity Assay (Cell-Based)
This protocol is a general guideline for determining the 50% effective concentration (EC50) of this compound.
-
Cell Preparation: Seed a suitable T-cell line (e.g., MT-4) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Also, include a "no-drug" control.
-
Infection: Add 50 µL of the diluted compound to the appropriate wells. Then, add 50 µL of a pre-titered HIV-1 stock to each well to achieve a desired multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Readout: Measure the extent of viral replication. This can be done by quantifying viral p24 antigen in the supernatant using an ELISA, or by measuring cell viability using a tetrazolium-based reagent (e.g., MTS) if the virus causes significant cytopathic effect (CPE).[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no-drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.[6]
-
Cell Preparation: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density (5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium and add 100 µL to the appropriate wells. Include a "cells-only" control and a "medium-only" (blank) control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 4-5 days).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the "cells-only" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound inhibits the HIV-1 integrase enzyme.
Caption: Workflow for determining antiviral efficacy.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lepetegravir antiviral assays
Welcome to the technical support center for Lepetegravir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound.
FAQ 1: High Background Signal in Biochemical Integrase Strand Transfer (INSTI) Assay
Question: I am performing an in vitro HIV-1 integrase strand transfer assay using an ELISA-based format and observing an unusually high background signal in my negative control wells (no inhibitor). What could be the cause and how can I resolve this?
Answer: A high background signal in an ELISA-based INSTI assay can obscure the accurate determination of this compound's inhibitory activity. This issue often stems from non-specific binding of reagents or contamination. Here are the common causes and recommended solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to a false positive signal.[1][2][3][4][5]
-
Solution: Increase the number of wash cycles and the volume of wash buffer used for each well. Ensure complete aspiration of the buffer after each wash. A short incubation or soak step during the wash can also be beneficial.[3]
-
-
Contamination of Reagents: Buffers or substrate solutions may be contaminated with peroxidases or other substances that can generate a signal.[2][3][4]
-
Inadequate Blocking: Incomplete blocking of the plate can lead to non-specific binding of the detection antibody.[1][3]
-
Cross-Contamination: Pipetting errors can lead to cross-contamination between wells.[2][4]
-
Solution: Use fresh pipette tips for each reagent and sample. Be careful not to touch the plate surface or the liquid in the wells with the pipette tips.[2]
-
Caption: this compound inhibits the viral integrase enzyme.
Protocol 2: Cell-Based HIV-1 Replication Assay (TZM-bl Reporter)
This assay quantifies the inhibitory effect of this compound on HIV-1 infection in a single-round infectivity model using TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR. [6] Methodology:
-
Cell Seeding: Plate TZM-bl cells in a 96-well white, opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight. [6]2. Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Infection: After a 30-minute pre-incubation with the compound, infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50). [6]4. Incubation: Culture the infected cells for 48 hours at 37°C. [6]5. Cell Lysis: Remove the culture medium and wash the cells with PBS. Add cell lysis buffer to each well. [6]6. Luminescence Reading: Add luciferase assay substrate to the cell lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration relative to the virus control (no drug) wells.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for determining this compound's EC50.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. [7][8] Methodology:
-
Cell Seeding: Seed the same cell line used for the antiviral assay (e.g., TZM-bl) in a clear 96-well plate at the same density.
-
Compound Addition: Add the same serial dilutions of this compound used in the antiviral assay. Do not add any virus. [8]3. Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C. [7]Living cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692). [8]5. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [7]6. Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the untreated cell control wells and determine the CC50 value.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Strategies to minimize off-target effects of Lepetegravir in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lepetegravir during research experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity at effective concentrations | Off-target effects on essential cellular kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a more specific analog of this compound if available. 3. Conduct a kinome-wide profiling assay to identify potential off-target kinases. |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Cell passage number and confluency. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain consistent cell culture conditions, including passage number and seeding density. |
| Discrepancy between in vitro and in vivo results | 1. Poor bioavailability of this compound. 2. Rapid metabolism of the compound in vivo. | 1. Evaluate the pharmacokinetic properties of this compound. 2. Consider using a different delivery vehicle or route of administration. |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 for your specific experimental system.
2. How can I assess the specificity of this compound?
The specificity of this compound can be evaluated using several methods:
-
Kinome Profiling: Screen this compound against a panel of kinases to identify off-target interactions.
-
Western Blot Analysis: Examine the phosphorylation status of known downstream targets of the intended kinase and other related signaling pathways.
-
Rescue Experiments: Introduce a drug-resistant mutant of the target kinase to see if it reverses the effects of this compound.
3. What are the known off-targets of this compound?
Based on broad-panel kinome screening, this compound has shown some inhibitory activity against SRC family kinases and Abl kinases at concentrations above 1 µM.
| Kinase | IC50 (nM) |
| Target Kinase | 15 |
| SRC | 1200 |
| Abl | 2500 |
| EGFR | >10000 |
| VEGFR2 | >10000 |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes how to measure the inhibitory activity of this compound against a purified kinase.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the purified kinase to the reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO control) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: this compound's mechanism of action and off-target effects.
Technical Support Center: Navigating Cytotoxic Effects of Lepetegravir at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cytotoxic effects observed during in vitro experiments with the antiviral compound Lepetegravir at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced cytotoxicity and why is it a primary concern in antiviral research?
A1: Drug-induced cytotoxicity is the capacity of a chemical compound to cause damage to or the death of cells. In the context of antiviral drug development, it is a critical parameter because an ideal antiviral agent must selectively inhibit viral replication with minimal harm to the host's cells.[1] High cytotoxicity can lead to a narrow therapeutic window, meaning the dose required for antiviral activity is close to the dose that is toxic to host cells, potentially limiting the drug's clinical application.
Q2: How is the cytotoxicity of an antiviral compound like this compound quantified?
A2: The cytotoxicity of a compound is typically quantified in vitro by calculating its 50% cytotoxic concentration (CC50). This is the concentration of the drug that results in the death of 50% of the host cells over a specific exposure time. Common assays used to determine the CC50 include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active, viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: A cell staining method that identifies cells with compromised membrane integrity, which are considered non-viable.
Q3: What is the Selectivity Index (SI) and what does it indicate?
A3: The Selectivity Index (SI) is a crucial metric in drug development that represents the therapeutic window of a compound. It is calculated as the ratio of the drug's cytotoxicity to its antiviral activity:
SI = CC50 / EC50
Where the EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A higher SI is favorable, as it suggests that the compound is significantly more toxic to the virus than to the host cells.
Troubleshooting Guides
Issue 1: Observing Unexpectedly High Cytotoxicity in Cell-Based Assays
Scenario: During an experiment, you notice significant cell death in your uninfected control wells that have been treated with high concentrations of this compound.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Compound Purity and Integrity | Verify the purity of the this compound sample, as impurities can contribute to toxicity. Also, ensure that the compound has been stored correctly to prevent degradation, as breakdown products may exhibit different toxic profiles. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. It may be beneficial to test the compound in a more robust cell line if available. |
| Assay Conditions | Incubation Time: Extended exposure to a drug can amplify its cytotoxic effects. Consider reducing the incubation period. Cell Seeding Density: Cells seeded at a suboptimal density can be more vulnerable to chemical stressors. Ensure your cell seeding density is optimized for your specific cell line and assay duration. Culture Medium: The composition of the cell culture medium, such as the serum concentration, can influence cell health and their response to a cytotoxic agent. |
| Solvent Toxicity | If a solvent such as DMSO is used to dissolve this compound, confirm that the final concentration of the solvent in the culture wells is not toxic to the cells. Always include a solvent-only control in your experimental setup. |
Issue 2: this compound Demonstrates a Poor Selectivity Index (SI)
Scenario: The calculated SI for this compound is low, indicating that its effective antiviral concentration is close to its cytotoxic concentration.
Strategies for Improvement:
| Strategy | Description |
| Combination Therapy | Explore the use of this compound in combination with other antiviral drugs. This approach may allow for the use of a lower, non-toxic concentration of this compound while achieving a synergistic or additive antiviral effect. |
| Advanced Formulation | For in vivo applications, consider advanced drug delivery systems that can target the drug specifically to infected cells, thereby minimizing systemic exposure and toxicity to healthy cells. |
| Structural Analogs | In a drug discovery setting, medicinal chemists could investigate structural modifications of this compound to design new analogs with reduced cytotoxicity but retained or enhanced antiviral potency. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the general steps for evaluating the cytotoxicity of a compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., MT-4, HEK293T)
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the various concentrations of the compound. Include wells with untreated cells (cell control) and cells treated with the solvent used to dissolve the compound (solvent control).
-
Incubation: Incubate the plate for a duration that mirrors your antiviral assay (typically 48 to 72 hours).
-
MTT Addition: Following the incubation period, carefully remove the medium and add 100 µL of fresh medium along with 10 µL of the MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the CC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A simplified diagram of a potential apoptotic pathway.
References
Technical Support Center: Refinement of Lepetegravir Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Lepetegravir. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis and purification, with a focus on achieving higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities observed in the synthesis of this compound?
A1: Based on the pyridopyrimidine core of this compound and general knowledge of related integrase inhibitor syntheses, common impurities may include:
-
Oxidized Byproducts: The dihydropyridopyrimidine core can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridopyrimidine species. This is often exacerbated by exposure to air during reaction workup or purification.[1]
-
Incompletely Cyclized Intermediates: The multi-step synthesis of the heterocyclic core may result in the isolation of stable, uncyclized precursors if reaction conditions (e.g., temperature, reaction time) are not optimal.[1]
-
Side-Products from Starting Materials: Impurities present in the starting materials or reagents can lead to the formation of related byproducts.
-
Residual Solvents and Reagents: Inadequate purification can leave residual solvents or unreacted reagents in the final product.
-
Epimers or Diastereomers: If chiral centers are present in the synthetic route, the formation of incorrect stereoisomers is a possibility.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of HIV integrase inhibitors like this compound.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantifying purity and detecting impurities.[2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the final product and characterization of any isolated impurities.
Q3: How can I minimize the formation of oxidized byproducts during the synthesis?
A3: To minimize oxidation, it is advisable to conduct the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon.[1] The use of degassed solvents can also be beneficial. If oxidation is still observed, the addition of a mild antioxidant during workup could be explored, though compatibility with the desired product must be verified.
Troubleshooting Guides
Problem 1: Low Yield of Final Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a small amount of the desired compound.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure the catalyst, if used, is active and present in the correct loading.[5] |
| Degradation of Product | Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to product degradation. Attempt the reaction under milder conditions. If product is sensitive to air or light, perform the reaction under an inert atmosphere and protected from light. |
| Suboptimal Reagent Stoichiometry | Verify the molar ratios of all reactants. An excess or deficit of a key reagent can lead to the formation of side products or unreacted starting material.[6] |
| Poor Quality of Starting Materials | Ensure the purity of all starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.[6] |
Problem 2: Presence of a Persistent Impurity with a Higher Molecular Weight
Symptoms:
-
HPLC analysis shows a consistent, late-eluting impurity.
-
LC-MS analysis indicates a molecular weight roughly double that of a key intermediate or the final product.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Dimerization of an Intermediate | Dimerization of reactive intermediates can occur, especially at high concentrations or temperatures.[1] Try lowering the reaction temperature or adding the reactive intermediate slowly to the reaction mixture to maintain a low concentration. Changing the solvent to one that better solubilizes all components may also help.[1] |
| Reaction with a Dimeric Impurity in Starting Material | Analyze the starting materials for the presence of dimeric impurities. If found, purify the starting material before use. |
Experimental Protocols
Protocol 1: General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Optimization will be required based on the specific impurities encountered.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm and 280 nm
-
Column Temperature: 30 °C
Protocol 2: Recrystallization for Final Product Purification
Recrystallization is a powerful technique for removing minor impurities and obtaining a highly pure crystalline product.
-
Solvent Screening: In small vials, test the solubility of the crude this compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal single solvent will show poor solubility at room temperature but good solubility at elevated temperatures. For a solvent/anti-solvent system, the product should be soluble in the "solvent" and insoluble in the "anti-solvent".
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for identifying and addressing common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Review on Different Analytical Techniques for HIV 1- Integrase Inhibitors: Raltegravir, Dolutegravir, Elvitegravir and Bictegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Different Analytical Techniques for HIV 1- Integrase Inhibitors: Raltegravir, Dolutegravir, Elvitegravir and Bictegravir: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. An accurate and precise high-performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Lepetegravir Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling Lepetegravir, a novel HIV integrase inhibitor, with a focus on mitigating instability during long-term experiments. The following information is curated to ensure the integrity and reproducibility of your research.
General Stability Profile for this compound
This compound is a complex molecule that may be susceptible to degradation under suboptimal conditions. While specific public data on its degradation pathways are limited, general knowledge of similar compounds suggests that factors such as temperature, light, pH, and the presence of oxidative agents can impact its stability.
Known Storage Recommendations:
-
Short-term (days to weeks): Store in a dry, dark environment at 0-4°C.[1]
-
Long-term (months to years): For extended storage, it is recommended to keep this compound at -20°C.[1]
-
Shipping: The compound is considered stable for a few weeks under ambient shipping conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my stock solution?
A1: Visual signs of degradation can include a change in the color or clarity of your stock solution, or the formation of precipitates. A more definitive indicator is a decrease in the compound's efficacy in your assays over time or the appearance of unexpected peaks in analytical tests like HPLC.
Q2: How should I prepare my this compound stock solutions to maximize stability?
A2: It is advisable to prepare concentrated stock solutions in a suitable anhydrous solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare them fresh for each experiment from the frozen stock.
Q3: What is the recommended pH for aqueous solutions containing this compound?
A3: While specific data for this compound is unavailable, many small molecule drugs exhibit optimal stability in a slightly acidic to neutral pH range (pH 5-7). It is recommended to perform a pH stability study for your specific experimental conditions.
Q4: Can I expose my experimental setup with this compound to ambient light?
A4: To minimize the risk of photodegradation, it is best practice to protect solutions containing this compound from light, especially during long-term incubation.[2] Use amber-colored vials or cover your experimental setup with aluminum foil.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems that may arise from compound instability.
| Problem | Possible Cause Related to Instability | Recommended Action |
| Loss of drug efficacy over time | This compound may be degrading in your experimental medium. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment. Consider performing a time-dependent activity assay. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution may be causing degradation. The compound may be unstable on the benchtop at room temperature. | Use single-use aliquots of your stock solution. Minimize the time the compound is at room temperature during experimental setup. |
| Unexpected cellular toxicity | Degradation products of this compound may be more toxic than the parent compound. | Characterize the purity of your this compound stock using a suitable analytical method like HPLC. If degradation is suspected, use a fresh, validated batch of the compound. |
| Precipitate formation in working solutions | The solubility of this compound may be affected by the pH or composition of your buffer. The compound may be degrading into less soluble products. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. Prepare fresh solutions and visually inspect for precipitation before use. |
Illustrative Stability Data
The following tables present hypothetical data to illustrate how this compound stability might be affected by various environmental factors. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Effect of Temperature on this compound Stability in an Aqueous Buffer (pH 7.4) over 72 Hours
| Temperature | Purity (%) at 0 hours | Purity (%) at 24 hours | Purity (%) at 48 hours | Purity (%) at 72 hours |
| 4°C | 99.8 | 99.5 | 99.1 | 98.6 |
| 25°C (Room Temp) | 99.8 | 97.2 | 94.5 | 91.3 |
| 37°C (Incubator) | 99.8 | 95.1 | 89.8 | 84.2 |
Table 2: Effect of pH on this compound Stability in an Aqueous Buffer at 37°C over 24 Hours
| pH | Purity (%) at 0 hours | Purity (%) at 8 hours | Purity (%) at 16 hours | Purity (%) at 24 hours |
| 5.0 | 99.7 | 98.9 | 98.1 | 97.2 |
| 7.4 | 99.7 | 97.5 | 95.2 | 92.8 |
| 8.5 | 99.7 | 94.3 | 88.6 | 82.1 |
Experimental Protocols
Protocol 1: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare your experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Spike the experimental buffer with this compound to the final working concentration.
-
-
Incubation:
-
Incubate the this compound-containing buffer under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Protect the solution from light.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Immediately store the aliquot at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Protocol 2: Functional Assessment of this compound Stability using a Cell-Based HIV Inhibition Assay
This protocol allows for the assessment of this compound's bioactivity over time.
-
Preparation of Aged Compound:
-
Prepare a solution of this compound in your cell culture medium at the desired working concentration.
-
Incubate this solution under standard cell culture conditions (37°C, 5% CO2) for the duration of your longest experiment.
-
-
Cell-Based Assay:
-
At various time points during the incubation (e.g., 0, 24, 48, 72 hours), use the "aged" this compound solution to treat target cells in a standard HIV inhibition assay.
-
In parallel, set up a control experiment using freshly prepared this compound solution.
-
-
Data Analysis:
-
Measure the IC50 (half-maximal inhibitory concentration) of both the aged and fresh this compound.
-
A significant increase in the IC50 of the aged compound compared to the fresh compound indicates a loss of bioactivity due to instability.
-
Visualizations
Caption: Mechanism of action of this compound as an HIV integrase inhibitor.
References
Technical Support Center: Optimizing Cryopreservation of Cells Treated with Lepetegravir
For researchers, scientists, and drug development professionals utilizing Lepetegravir, a potent HIV-1 integrase inhibitor, ensuring the integrity of treated cells during cryopreservation is critical for reproducible downstream applications.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the cryopreservation of cells exposed to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, investigational antiretroviral drug classified as an HIV-1 integrase inhibitor.[1][2] Its mechanism of action involves blocking the strand transfer step of HIV-1 DNA integration into the host cell's genome, a critical stage in the viral replication cycle.[3][4][5] By inhibiting this process, this compound prevents the establishment of productive HIV-1 infection in target cells.[1]
Q2: Can cells treated with this compound be successfully cryopreserved?
A2: Yes, cells treated with this compound can be cryopreserved using standard protocols. However, as with any small molecule treatment, potential effects on cell viability and function post-thaw should be considered. This guide provides optimized protocols and troubleshooting tips to maximize recovery and functionality.
Q3: What is the recommended cryopreservation medium for cells treated with this compound?
A3: A standard cryopreservation medium consisting of a basal cell culture medium (e.g., RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and a cryoprotective agent like dimethyl sulfoxide (B87167) (DMSO), is recommended. The optimal concentration of DMSO is typically between 5-10%, depending on the cell type.[4][6][7]
Q4: Does this compound interact with DMSO during cryopreservation?
A4: There is no specific data on the interaction between this compound and DMSO. However, DMSO is a powerful solvent, and it is crucial to minimize the exposure time of cells to the DMSO-containing freezing medium before initiating the cooling process to reduce potential toxicity.[8][9]
Q5: What is the optimal cooling rate for cryopreserving cells treated with this compound?
A5: A slow, controlled cooling rate of approximately -1°C per minute is crucial for successful cryopreservation of most mammalian cells.[10] This minimizes the formation of intracellular ice crystals, which can damage cellular structures. This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty™).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low post-thaw cell viability | High concentration or prolonged exposure to this compound: this compound, like any compound, may exhibit cytotoxicity at high concentrations. | - Determine the optimal, non-toxic concentration of this compound for your specific cell type and experiment duration through a dose-response cytotoxicity assay (e.g., MTT, XTT, or LDH release assay).[11][12][13][14][15] - Consider washing the cells to remove excess this compound before initiating the cryopreservation protocol. |
| Suboptimal cryopreservation technique: Incorrect cooling rate, improper handling, or inadequate cryoprotectant concentration. | - Ensure a controlled cooling rate of -1°C/minute.[10] - Use a cryoprotectant concentration of 5-10% DMSO.[4][7] - Minimize the time cells are exposed to the cryopreservation medium at room temperature before freezing.[9] | |
| Delayed-onset cell death (apoptosis) triggered by cryopreservation stress: The freezing and thawing process can induce cellular stress, leading to apoptosis. | - Thaw cells rapidly in a 37°C water bath.[16] - Immediately dilute the thawed cells in pre-warmed culture medium to reduce the concentration of DMSO.[17] - Consider a post-thaw recovery period in fresh medium before downstream applications. | |
| Altered cellular function post-thaw | This compound-induced changes in cellular pathways: As an active pharmacological agent, this compound may alter cellular processes that are further impacted by cryopreservation stress. | - Perform functional assays on a small aliquot of cells before cryopreservation to establish a baseline. - Compare the function of cryopreserved this compound-treated cells to cryopreserved vehicle-treated control cells. |
| Cryopreservation-induced stress responses: The freeze-thaw cycle can activate various cellular stress pathways. | - Allow cells a recovery period of at least 2-4 hours in fresh, pre-warmed culture medium after thawing before conducting functional assays. | |
| Inconsistent results between cryopreserved batches | Variability in cell health or density at the time of freezing: Cells should be in the logarithmic growth phase and at an optimal density for cryopreservation. | - Standardize the cell culture conditions and ensure cells are healthy and actively dividing before treatment and cryopreservation. - Freeze cells at a consistent density, typically between 1 x 10^6 and 5 x 10^6 cells/mL. |
| Inconsistent timing of this compound treatment relative to cryopreservation. | - Establish and adhere to a strict timeline for this compound treatment and subsequent cryopreservation. |
Experimental Protocols
Protocol 1: Cryopreservation of Suspension Cells (e.g., PBMCs, T-cell lines) Treated with this compound
Materials:
-
Healthy, log-phase suspension cells
-
Complete cell culture medium
-
This compound stock solution
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer and liquid nitrogen storage
Procedure:
-
Treat cells with the desired concentration of this compound for the specified duration in a T-flask or multi-well plate. Include a vehicle-treated control group.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold, complete culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >90%.
-
Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.
-
Immediately aliquot 1 mL of the cell suspension into pre-labeled sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight.[10]
-
For long-term storage, transfer the vials to a liquid nitrogen vapor phase storage tank.
Protocol 2: Thawing of Cryopreserved Cells Treated with this compound
Materials:
-
Cryopreserved vials of this compound-treated cells
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile centrifuge tubes
Procedure:
-
Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath, ensuring the cap does not go below the water level.[16]
-
Once a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.
-
Immediately and slowly transfer the contents of the vial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete culture medium to dilute the DMSO.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count and viability assessment.
-
Allow cells to recover in culture for at least 2-4 hours before initiating downstream experiments.
Visualizations
HIV-1 Integrase Pathway and Inhibition by this compound
Caption: Mechanism of HIV-1 integration and this compound's inhibitory action.
Cellular Stress Pathways in Cryopreservation
Caption: Key cellular stress pathways activated during cryopreservation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV integration - Wikipedia [en.wikipedia.org]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. stemcell.com [stemcell.com]
- 11. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Levels of Lepetegravir Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the detection of low-level drug resistance to Lepetegravir, a novel HIV integrase strand transfer inhibitor (INSTI). The information provided is based on established principles of INSTI resistance and current best practices in HIV drug resistance testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance typically develop?
This compound is an integrase strand transfer inhibitor (INSTI). It functions by binding to the active site of the HIV-1 integrase enzyme, which is crucial for integrating the viral DNA into the host cell's genome.[1][2] This blockage of the integration step halts the HIV replication cycle.[2]
Resistance to INSTIs, and likely to this compound, primarily arises from specific amino acid substitutions (mutations) in the integrase gene.[3][4] These mutations can reduce the binding affinity of the drug to the integrase enzyme, thereby diminishing its inhibitory effect.[3] Resistance can develop through the selection of pre-existing minority viral variants or the emergence of new mutations under drug pressure.
Q2: What are the primary methods for detecting this compound resistance?
The two main approaches for detecting resistance to this compound and other antiretroviral drugs are genotypic and phenotypic assays.
-
Genotypic Assays: These methods detect specific drug resistance mutations in the viral genes.[5] Standard population sequencing (Sanger sequencing) and Next-Generation Sequencing (NGS) are the most common genotypic techniques.
-
Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug.[6]
Q3: What is the difference between Sanger sequencing and Next-Generation Sequencing (NGS) for detecting this compound resistance?
The primary difference lies in their sensitivity for detecting minority viral variants.
-
Sanger Sequencing: This method is considered the traditional "gold standard" but can generally only detect drug-resistant variants that constitute at least 20% of the viral population in a sample.[7]
-
Next-Generation Sequencing (NGS): NGS, also known as deep sequencing, is significantly more sensitive and can detect low-abundance variants that make up as little as 1-5% of the viral population. This is crucial for identifying emerging resistance at an early stage.
Q4: Why is the detection of low-level this compound resistance important?
Low-level drug-resistant variants, which may be missed by conventional Sanger sequencing, can be clinically significant.[7] Under the selective pressure of antiretroviral therapy, these minority variants can rapidly become the dominant viral population, leading to virological failure.[7] Early detection of low-level resistance allows for timely adjustments to treatment regimens to prevent this progression.
Q5: What sample type and viral load are required for accurate resistance testing?
For genotypic resistance testing of the integrase gene, a plasma sample is typically used. Most standard genotypic assays require a plasma HIV-1 RNA level (viral load) of at least 500 to 1,000 copies/mL to ensure successful amplification of the viral genetic material.[4][8] However, some specialized assays may be able to analyze samples with lower viral loads.
Q6: How are the results of resistance testing for this compound interpreted?
-
Genotypic Assays: The output is a list of identified mutations in the integrase gene. These mutations are then compared against a database of known resistance-associated mutations for INSTIs. The presence of specific mutations can predict resistance to this compound.
-
Phenotypic Assays: The result is typically reported as a fold-change in the 50% inhibitory concentration (IC50) value. This is the ratio of the IC50 of the patient's viral sample to the IC50 of a wild-type (non-resistant) reference virus. A higher fold-change indicates a greater level of resistance.
Troubleshooting Guides
Issue 1: Assay Failure - Inability to Amplify the Integrase Gene
| Possible Cause | Troubleshooting Step |
| Low Viral Load | Confirm the patient's plasma viral load is above the minimum threshold for the assay (typically >500-1000 copies/mL). If below the threshold, consider using an assay specifically designed for low viral loads or repeat testing if the viral load increases. |
| RNA Degradation | Ensure proper sample handling and storage (plasma should be frozen at -20°C or lower). Avoid repeated freeze-thaw cycles. |
| Primer Mismatch | If using an in-house assay, verify that the PCR primers are designed to amplify the correct region of the integrase gene and are compatible with the HIV-1 subtype. |
| PCR Inhibitors | Include an internal control in the PCR reaction to check for inhibition. If inhibition is suspected, perform an additional RNA purification step. |
Issue 2: Ambiguous Sequencing Results (Genotypic Assay)
| Possible Cause | Troubleshooting Step |
| Mixed Viral Population | Ambiguous base calls in Sanger sequencing may indicate the presence of a mixed population of wild-type and mutant viruses. Consider using a more sensitive method like NGS to resolve the different variants. |
| Poor Sequence Quality | Repeat the sequencing reaction. Ensure the DNA template is of high purity and concentration. |
| Contamination | Run appropriate negative controls to rule out contamination of reagents or equipment. |
Issue 3: Discrepancy Between Genotypic and Phenotypic Results
| Possible Cause | Troubleshooting Step |
| Presence of Novel Mutations | The genotypic assay may identify mutations whose effect on this compound susceptibility is not yet characterized. In such cases, the phenotypic result will be more informative. |
| Complex Mutation Patterns | The net effect of multiple mutations on drug susceptibility can be difficult to predict from the genotype alone. Phenotypic testing provides a direct measure of this combined effect. |
| Low-Abundance Variants | Sanger-based genotyping may miss low-level resistant variants that are detected by the more sensitive phenotypic assay. |
Data Presentation
Table 1: Comparison of Sanger and Next-Generation Sequencing for Low-Level Resistance Detection
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Limit of Detection | 15-25% of the viral population | 1-5% of the viral population |
| Sensitivity | Lower | Higher |
| Quantitative Analysis | Limited | Provides relative abundance of variants |
| Cost | Generally lower per sample | Higher initial investment, but costs are decreasing |
| Turnaround Time | Faster for single samples | Can be longer due to complex workflow and data analysis |
Table 2: Examples of Integrase Strand Transfer Inhibitor (INSTI) Resistance Mutations and Fold-Change in Drug Susceptibility
Note: This table provides examples of resistance mutations identified for other INSTIs. The specific mutations and their impact on this compound susceptibility require dedicated studies.
| INSTI | Mutation | Fold-Change in Susceptibility (IC50) | Reference |
| Raltegravir | Y143R | >10 | [6] |
| Raltegravir | Q148H + G140S | >100 | [6] |
| Raltegravir | N155H | 5-10 | [6] |
| Elvitegravir | T66I | ~10 | Stanford HIV Drug Resistance Database |
| Elvitegravir | E92Q | ~30 | Stanford HIV Drug Resistance Database |
| Elvitegravir | Q148R | ~90 | Stanford HIV Drug Resistance Database |
| Dolutegravir | G118R | 5-10 | Stanford HIV Drug Resistance Database |
| Dolutegravir | R263K | 2-3 | Stanford HIV Drug Resistance Database |
Experimental Protocols
Methodology 1: Genotypic Resistance Testing using Next-Generation Sequencing (NGS)
-
Viral RNA Extraction: Isolate viral RNA from patient plasma (minimum viral load of 500 copies/mL is recommended) using a commercial kit.
-
Reverse Transcription and PCR Amplification:
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
Amplify the entire integrase gene coding region using high-fidelity PCR enzymes to minimize amplification errors. Use primers specific to conserved regions flanking the integrase gene.
-
-
Library Preparation:
-
Fragment the PCR amplicons.
-
Ligate sequencing adapters with unique barcodes for each sample to allow for multiplexing.
-
Perform a final PCR amplification to enrich the library.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina or Ion Torrent).
-
Bioinformatic Analysis:
-
Demultiplex the sequencing data based on the barcodes.
-
Align the sequencing reads to a wild-type HIV-1 integrase reference sequence.
-
Call variants (mutations) and determine their frequency within the viral population. A cutoff of 1% frequency is commonly used to report low-abundance mutations.
-
Annotate the identified mutations by comparing them to known INSTI resistance databases.
-
Methodology 2: Phenotypic Resistance Testing (Recombinant Virus Assay)
-
Amplification of Patient-Derived Integrase Gene: As in the genotypic protocol, amplify the integrase gene from patient plasma RNA.
-
Cloning into a Viral Vector: Ligate the amplified patient-derived integrase gene into a laboratory HIV-1 vector that lacks its own integrase gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Production of Recombinant Virus: Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient's integrase protein.
-
Drug Susceptibility Assay:
-
Infect target cells (e.g., MT-4 cells) with the recombinant virus in the presence of serial dilutions of this compound.
-
Culture the cells for a defined period (e.g., 48-72 hours).
-
-
Quantification of Viral Replication: Measure the expression of the reporter gene (e.g., luciferase activity) to quantify viral replication at each drug concentration.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for the patient's virus and a wild-type reference virus.
-
Determine the fold-change in resistance by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
-
Mandatory Visualizations
Caption: Workflow for Genotypic Resistance Testing using NGS.
Caption: Mechanism of Action of this compound and Resistance.
References
- 1. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance | LBPA [lbpa.ens-paris-saclay.fr]
- 2. Genotypic and Phenotypic Study of Antiviral Resistance Mutations in Refractory Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Lepetegravir to first-generation maturation inhibitors
An In-Depth Efficacy Comparison: Lepetegravir vs. First-Generation HIV Maturation Inhibitors
For researchers and drug development professionals, the evolution of HIV maturation inhibitors (MIs) represents a compelling case study in antiviral drug design, particularly in overcoming resistance. This guide provides a detailed comparison of the second-generation MI, this compound, against its first-generation predecessors, primarily Bevirimat, supported by experimental data and methodologies.
Mechanism of Action: A Shared Target
Both first- and second-generation maturation inhibitors target a critical final step in the HIV-1 lifecycle: the proteolytic cleavage of the Gag polyprotein.[1] Specifically, they prevent the viral protease from cleaving the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2] This inhibition blocks the structural rearrangement and condensation of the viral core, resulting in the release of immature, non-infectious virions.[1][3] While the fundamental mechanism is the same, the key difference lies in their resilience to viral polymorphisms at the target site.
Figure 1: Mechanism of Action of HIV Maturation Inhibitors.
Efficacy and Potency: Overcoming Innate Resistance
The critical distinction in efficacy between this compound and first-generation MIs is its ability to inhibit viral strains with naturally occurring Gag polymorphisms that confer resistance to Bevirimat.
Data Presentation: In Vitro Antiviral Activity
| Compound | Class | Target Virus / Condition | EC₅₀ / IC₅₀ (nM) | Citation(s) |
| Bevirimat | First-Generation | Wild-Type and Drug-Resistant HIV-1 | ~10 (IC₅₀) | [1][4] |
| V370A Mutant | >1,000 | [5] | ||
| Vivecon | First-Generation | Wild-Type HIV-1 | <10 (IC₅₀) | [6][7] |
| This compound | Second-Generation | Wild-Type HIV-1 (Subtype B) | 3.9 ± 3.4 (EC₅₀) | [5][6] |
| (BMS-955176) | Clinical Isolates (in PBMCs) | 21 (median EC₅₀) | [6] | |
| V362I Mutant (Bevirimat-Resistant) | 16 | [5] | ||
| V370A Mutant (Bevirimat-Resistant) | 3.4 | [5] | ||
| ΔV370 Mutant (Bevirimat-Resistant) | 12 | [5] |
As the data indicates, while Bevirimat is potent against susceptible wild-type viruses, its activity drops dramatically against common polymorphic variants. This compound (BMS-955176) was specifically designed to overcome this limitation, demonstrating potent activity against a wide array of clinical isolates and mutants resistant to first-generation MIs.[5][6]
Resistance Profiles: The Decisive Factor
The clinical development of Bevirimat was ultimately halted due to the high prevalence of baseline resistance.[1] this compound, while having a much higher barrier to resistance, is not entirely immune to it.
Data Presentation: Key Resistance-Associated Mutations
| Inhibitor | Primary Resistance Mutations/Polymorphisms | Impact | Citation(s) |
| Bevirimat | Gag SP1 Polymorphisms: V362I, Q369H, V370A, V370M, ΔV370, T371A | Pre-existing in ~50% of patients; significantly reduced susceptibility. | [2] |
| Other Selected Mutations: H358Y, L363M, A364V, S368N | Conferred resistance in vitro. | [2][8] | |
| This compound | Gag CA Mutation: A364V | Primary resistance pathway selected in vitro. | [2] |
| (GSK3532795) | Gag CA/SP1 Mutations: V362I (requires secondary mutations) | V362I alone does not confer resistance but can when combined with other substitutions. | [2] |
The failure of Bevirimat was largely due to naturally occurring polymorphisms in the Gag SP1 region (the "QVT motif") which are present in approximately 50% of HIV-1 infected individuals.[2] this compound was developed to be active against these variants.[9] While in vitro studies have selected for resistance to this compound, primarily through the A364V mutation, this was not a widespread pre-existing polymorphism, giving it a significant advantage.[2]
Clinical Trial Performance
Clinical data corroborates the in vitro findings, highlighting this compound's superior efficacy profile.
-
Bevirimat (Phase II): Showed dose-dependent antiviral activity in responsive patients, with some achieving viral load reductions of over 1.5 log₁₀.[3] However, the overall response was inconsistent across the patient population due to the high prevalence of baseline resistance, which led to the discontinuation of its development.[1][10]
-
This compound (Phase 2a): In a 10-day monotherapy study, this compound demonstrated potent antiviral activity. Doses of 40 mg and higher resulted in maximum viral load declines of 1.55 to 1.70 log₁₀.[9] Crucially, this activity was observed against both HIV-1 subtype B and C, and in patients with baseline Gag polymorphisms that confer resistance to Bevirimat.[1][9] The drug was found to be generally safe and well-tolerated.[1]
Figure 2: Comparative Clinical Development Outcomes.
Experimental Protocols
A. Antiviral Activity (EC₅₀) Determination
The 50% effective concentration (EC₅₀) is determined using a multi-cycle cell-based assay.
-
Cell Lines: MT-2 or similar T-lymphoid cell lines susceptible to HIV-1 infection are commonly used. For assays with clinical isolates, peripheral blood mononuclear cells (PBMCs) are utilized.[6]
-
Viral Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., NL₄₋₃) or recombinant viruses containing patient-derived Gag-protease sequences at a low multiplicity of infection (MOI), typically around 0.005.[2]
-
Compound Incubation: Immediately after infection, the cell-virus mixture is plated in 96-well plates containing serial dilutions of the test compound (e.g., this compound or Bevirimat).[2]
-
Assay Endpoint: After 4-5 days of incubation at 37°C, viral replication is quantified. Common methods include:
-
p24 Antigen ELISA: Measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) Activity: Measures the activity of viral RT in the supernatant, often using a scintillation proximity assay.[2]
-
Reporter Gene Assay: Uses engineered cell lines or viruses that express a reporter gene (e.g., luciferase) upon successful replication. Luminescence is measured to quantify viral activity.[2][6]
-
-
Data Analysis: The percentage of viral inhibition is plotted against the log₁₀ of the drug concentration. A nonlinear regression analysis is used to calculate the EC₅₀ value, which is the concentration of the drug that inhibits 50% of viral replication.[2]
B. In Vitro Resistance Selection
This protocol is designed to identify mutations that confer resistance to an antiviral agent.
-
Cell Culture: MT-2 cells are infected with a wild-type HIV-1 strain at a low MOI (0.005).
-
Serial Passage: The infected cells are cultured in the presence of the maturation inhibitor at an initial concentration equal to its EC₅₀ or 2x EC₅₀.[2]
-
Concentration Escalation: The cultures are monitored for signs of viral replication (cytopathic effect). Once replication is observed, the cell-free supernatant containing the virus is harvested and used to infect fresh cells in the presence of a higher concentration of the drug (e.g., a two-fold increase).[11]
-
Iteration: This process of serial passage with escalating drug concentrations is repeated multiple times.
-
Genotypic Analysis: Once a virus is capable of replicating at significantly higher drug concentrations, the viral RNA is extracted from the supernatant. The Gag-protease region is amplified via RT-PCR and sequenced to identify mutations that have emerged compared to the original wild-type virus.[2] These mutations are potential candidates for conferring drug resistance.
Conclusion
The comparison between this compound and first-generation maturation inhibitors like Bevirimat provides a clear example of rational drug design overcoming the challenge of pre-existing resistance. While both generations share a novel mechanism of action, this compound's enhanced potency and, most importantly, its broad activity against Gag polymorphic viruses that rendered Bevirimat clinically unviable, mark it as a significantly more efficacious compound. Its robust performance in early-phase clinical trials against diverse HIV-1 subtypes further solidifies its potential as a component of future antiretroviral regimens.
References
- 1. HIV maturation inhibitor BMS-955176 looks promising in early study | aidsmap [aidsmap.com]
- 2. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Next-generation maturation inhibitor BMS-955176 shows good antiviral activity in combination with atazanavir | aidsmap [aidsmap.com]
- 9. HIV maturation inhibitor BMS-955176 shows good safety and efficacy in phase 2a trial | aidsmap [aidsmap.com]
- 10. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Resistance Profile of Lepetegravir: A Comparative Analysis with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Lepetegravir (S-365791) is a novel investigational integrase strand transfer inhibitor (INSTI) being developed for the treatment of HIV-1 infection. Understanding its cross-resistance profile with existing antiretroviral (ARV) agents is crucial for positioning it within current and future treatment paradigms. This guide provides a comparative overview of cross-resistance patterns among INSTIs and outlines the experimental methodologies used in these assessments.
Currently, publicly available, peer-reviewed data detailing specific quantitative cross-resistance studies between this compound and other antiretrovirals is limited. As such, this guide will focus on the established cross-resistance patterns of other approved INSTIs to provide a framework for the potential evaluation of this compound.
Understanding Cross-Resistance in Integrase Strand Transfer Inhibitors
Resistance to INSTIs is primarily driven by mutations in the HIV-1 integrase enzyme, the target of this drug class. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its antiviral activity. Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to another drug within the same class.
The first-generation INSTIs, raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG), have a lower genetic barrier to resistance. Several key resistance-associated mutations (RAMs) have been identified that can lead to broad cross-resistance between these two agents.[1] Second-generation INSTIs, such as dolutegravir (B560016) (DTG), bictegravir (B606109) (BIC), and cabotegravir (B606451) (CAB), generally exhibit a higher genetic barrier to resistance and maintain activity against viruses with certain mutations that confer resistance to first-generation INSTIs.[2][3]
Key Resistance Pathways for Integrase Inhibitors
Several major mutational pathways have been characterized for INSTI resistance:
-
The Q148 Pathway: Mutations at position Q148 (such as Q148H/K/R), often in combination with other mutations like G140S/A/C, can confer broad cross-resistance to many INSTIs.[4][5][6] The combination of G140S and Q148H is a common pattern that significantly reduces susceptibility to raltegravir and elvitegravir.[4][6]
-
The N155 Pathway: The N155H mutation is another primary mutation that reduces susceptibility to raltegravir and elvitegravir.[4][5]
-
The Y143 Pathway: Mutations at position Y143 (such as Y143R/C) are also associated with resistance to raltegravir.[5]
Second-generation INSTIs often retain activity against viruses with single primary mutations but can lose susceptibility in the presence of multiple mutations, particularly those involving the Q148 pathway.[5]
Comparative In Vitro Susceptibility of INSTIs to Resistant Variants
The following table summarizes the fold change in 50% effective concentration (EC50) for various INSTIs against HIV-1 variants with common resistance mutations. A higher fold change indicates reduced susceptibility.
| HIV-1 Integrase Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | Cabotegravir (CAB) Fold Change |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| T66I | ~10 | ~10 | Minimal Effect | Minimal Effect | Minimal Effect |
| E92Q | ~26 | ~26 | Minimal Effect | Minimal Effect | Minimal Effect |
| T97A | ~2 | ~2-3 | Minimal Effect | Minimal Effect | Minimal Effect |
| Y143R | High-level | Minimal Effect | Minimal Effect | Minimal Effect | Minimal Effect |
| S147G | ~4 | ~4 | Minimal Effect | Minimal Effect | Minimal Effect |
| Q148H | ~5-20 | ~5-20 | Minimal Effect | Minimal Effect | Minimal Effect |
| Q148R | ~92 | >92 | Reduced Susceptibility | Reduced Susceptibility | ~5 |
| N155H | ~10-30 | ~10-30 | Minimal Effect | Minimal Effect | Minimal Effect |
| G140S + Q148H | >100 | >100 | ~2-5 | ~2-5 | ~10 |
Note: The values presented are approximate and can vary based on the specific viral strain and experimental conditions. Data is compiled from multiple sources.[1][4][5][7]
Experimental Protocols for Assessing Cross-Resistance
The evaluation of cross-resistance typically involves in vitro phenotypic susceptibility assays. A generalized workflow for such an experiment is outlined below.
Generation of Resistant Viral Strains
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into an infectious molecular clone of HIV-1 (e.g., NL4-3). This allows for the study of the effect of individual or combinations of mutations on drug susceptibility.
-
In Vitro Selection: Wild-type HIV-1 is cultured in the presence of escalating concentrations of an antiretroviral drug. This process selects for the emergence of resistant variants over time.
Phenotypic Susceptibility Assays
A common method for determining drug susceptibility is the single-cycle infectivity assay.
-
Virus Production: Recombinant viruses (either from site-directed mutagenesis or in vitro selection) are produced by transfecting proviral DNA into a suitable cell line (e.g., HEK293T).
-
Cell Culture: Target cells that are susceptible to HIV-1 infection (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded in microtiter plates.
-
Drug Dilution: The antiretroviral drugs to be tested are serially diluted to create a range of concentrations.
-
Infection: The target cells are infected with the recombinant virus in the presence of the various drug concentrations.
-
Readout: After a set incubation period (e.g., 48 hours), viral replication is measured. This is often done using a reporter gene (e.g., luciferase) that is expressed upon successful infection and integration.
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 for a mutant virus is determined by dividing its EC50 by the EC50 of the wild-type virus.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-resistance of a new antiretroviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. viivhealthcare.com [viivhealthcare.com]
- 3. SHIONOGI announces out-licensing agreement with ViiV Healthcare to develop third-generation HIV integrase inhibitor, S-365598, with potential for ultra long-acting dosing intervals|シオノギ製薬(塩野義製薬) [shionogi.com]
- 4. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. G140S mutation rescues HIV-1 IN integration defect due to Q148H in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of HIV Treatment: A Head-to-Head Comparison of Late-Stage Long-Acting Injectable Inhibitors
The landscape of Human Immunodeficiency Virus (HIV) treatment is undergoing a paradigm shift, moving from daily oral regimens to long-acting injectable therapies that offer the promise of improved adherence and quality of life for people living with HIV. This guide provides a detailed, data-driven comparison of two leading late-stage long-acting HIV inhibitors: Cabotegravir (B606451) and Lenacapavir. While the investigational integrase inhibitor Lepetegravir was a requested topic of comparison, a thorough review of publicly available scientific literature and clinical trial databases yielded insufficient data to conduct a meaningful head-to-head analysis at this time.
This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental protocols, and mechanisms of action for Cabotegravir and Lenacapavir.
Executive Summary
Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor, are at the forefront of long-acting HIV treatment and prevention. Both have demonstrated high efficacy in clinical trials, but they differ significantly in their mechanism of action, dosing frequency, and administration route. Cabotegravir is administered intramuscularly every one to two months, while Lenacapavir offers a subcutaneous injection every six months. These differences present distinct advantages and considerations for patient selection and clinical management.
Mechanism of Action
A fundamental differentiator between these inhibitors lies in their therapeutic targets within the HIV lifecycle.
Cabotegravir: As an INSTI, Cabotegravir blocks the integrase enzyme, which is crucial for the virus to insert its genetic material into the host cell's DNA. This prevention of proviral DNA integration effectively halts the replication process.[1][2]
Lenacapavir: Lenacapavir introduces a novel mechanism by targeting the HIV capsid, a protein shell that protects the viral genetic material and is essential for multiple stages of the viral lifecycle. Lenacapavir interferes with capsid-mediated nuclear import, virus assembly, and the formation of a mature capsid, thus disrupting the virus at several key points.
Head-to-Head Comparison: Efficacy and Safety
Clinical trials have established the non-inferiority and, in some cases, superiority of long-acting injectable regimens compared to daily oral antiretroviral therapy.
| Feature | Cabotegravir (in combination with Rilpivirine) | Lenacapavir (in combination with other antiretrovirals) |
| Drug Class | Integrase Strand Transfer Inhibitor (INSTI) | Capsid Inhibitor |
| Administration | Intramuscular (IM) injection | Subcutaneous (SC) injection |
| Dosing Frequency | Every 1 or 2 months | Every 6 months |
| Indication | Treatment of HIV-1 in virologically suppressed adults and adolescents. Pre-exposure prophylaxis (PrEP).[1][3] | Treatment of heavily treatment-experienced adults with multi-drug resistant HIV-1 infection.[4] Investigational for treatment-naive individuals and PrEP. |
| Efficacy (Treatment) | Non-inferior to daily oral therapy in maintaining viral suppression (HIV-1 RNA <50 copies/mL) in multiple Phase 3 trials (ATLAS, FLAIR).[5][6] | In the CAPELLA trial for heavily treatment-experienced patients, 83% of participants receiving Lenacapavir with an optimized background regimen achieved an undetectable viral load (<50 copies/mL) at week 52.[4] |
| Efficacy (PrEP) | Demonstrated superiority to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF) in preventing HIV acquisition in the HPTN 083 and HPTN 084 trials. | Showed high efficacy for PrEP in the PURPOSE 1 and PURPOSE 2 trials.[7] |
| Common Adverse Events | Injection site reactions (pain, swelling, nodules), headache, pyrexia, nausea.[5] | Injection site reactions (swelling, pain, nodules), nausea, diarrhea.[7] |
Resistance Profiles
The development of drug resistance is a critical consideration in HIV therapy. The unique mechanisms of action of Cabotegravir and Lenacapavir result in distinct resistance pathways.
-
Cabotegravir: Resistance to Cabotegravir can emerge through mutations in the integrase gene. Some key resistance-associated mutations (RAMs) include Q148R/K, which can confer cross-resistance to other INSTIs.[3]
-
Lenacapavir: Resistance to Lenacapavir is associated with mutations in the capsid gene. As it is a first-in-class agent, there is no pre-existing resistance or cross-resistance with other antiretroviral classes.
Experimental Protocols
Standardized and validated assays are essential for evaluating the efficacy and safety of HIV inhibitors in clinical trials.
HIV-1 RNA Viral Load Quantification
The primary efficacy endpoint in most HIV clinical trials is the measurement of plasma HIV-1 RNA levels.
Methodology: Real-Time PCR (Polymerase Chain Reaction)
-
Sample Collection: Whole blood is collected in EDTA tubes.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
RNA Extraction: HIV-1 RNA is extracted from plasma samples using automated systems.
-
Reverse Transcription and Real-Time PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using real-time PCR. The assay uses fluorescent probes that bind to the target viral sequence, and the amount of fluorescence is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is used to quantify the initial amount of HIV-1 RNA in the sample, reported as copies/mL. Commercially available assays like the Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test or the Abbott RealTime HIV-1 assay are commonly used.
CD4+ T-Cell Count Enumeration
Monitoring CD4+ T-cell counts is crucial for assessing the immune status of individuals with HIV.
Methodology: Flow Cytometry
-
Sample Collection: Whole blood is collected in EDTA tubes.
-
Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to cell surface markers, including CD3, CD4, and CD45.
-
Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.
-
Flow Cytometric Analysis: The stained white blood cells are passed in a single file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and enumeration of different cell populations.
-
Data Analysis: Software is used to gate the lymphocyte population based on CD45 expression and side scatter properties. The percentage of CD4+ T-cells within the lymphocyte gate is determined.
-
Absolute Count Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a hematology analyzer (dual-platform method) or by using calibrated beads in a single-platform method.[8][9][10]
Logical Relationship: Clinical Trial Design for Long-Acting Injectables
The clinical development of long-acting injectable antiretrovirals typically follows a structured pathway to establish safety and efficacy.
Future Directions
The development of long-acting antiretrovirals like Cabotegravir and Lenacapavir represents a significant advancement in HIV management. Future research will likely focus on extending the dosing interval even further, developing self-administrable formulations, and exploring novel combinations of long-acting agents with different mechanisms of action to combat resistance and further improve patient outcomes. While information on this compound is currently limited, its classification as an integrase inhibitor suggests it may offer another option in this important drug class, and future data from clinical development will be eagerly anticipated by the scientific community.
References
- 1. Cabotegravir - Wikipedia [en.wikipedia.org]
- 2. Cabotegravir and rilpivirine injections | aidsmap [aidsmap.com]
- 3. cabenuva.com [cabenuva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new paradigm for antiretroviral delivery: long-acting cabotegravir and rilpivirine for the treatment and prevention of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. positivelyaware.com [positivelyaware.com]
- 8. viivhealthcare.com [viivhealthcare.com]
- 9. This compound | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 10. Next-generation integrase inhibitors : where to after raltegravir? - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3640254: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
GSK3640254 is a next-generation HIV-1 maturation inhibitor that has demonstrated promising antiviral activity in both laboratory settings and clinical trials.[1][2][3] This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.
Executive Summary
GSK3640254 distinguishes itself with potent in vitro activity against a broad range of HIV-1 subtypes, including those with polymorphisms that confer resistance to earlier-generation maturation inhibitors.[1][4] In vivo, it has shown a significant dose-dependent reduction in viral load in treatment-naive adults with HIV-1.[5][6] This guide will delve into the quantitative data from these studies, outline the experimental protocols used, and visualize the compound's mechanism of action and clinical trial workflows.
In Vitro Efficacy
GSK3640254 has been rigorously evaluated in vitro to determine its antiviral potency and resistance profile.
Antiviral Activity against HIV-1 Subtypes and Polymorphisms
GSK3640254 has demonstrated robust activity against various HIV-1 strains, including subtype B and C chimeric viruses with Gag polymorphisms that affected the potency of previous maturation inhibitors.[1][2]
| Virus Type | Metric | GSK3640254 | GSK3532795 (GSK'795) | Reference |
| Subtype B gag/pr-containing viruses | Mean EC50 | 1.9 nM | Superior activity by GSK'254 | [1][4] |
| Subtype C gag/pr-containing viruses | Mean EC50 | 1.2 nM | Superior activity by GSK'254 | [1][4] |
| Panel of HIV-1 clinical isolates | Mean EC50 | 9 nM | Not specified | [2][4] |
| Library of subtype B and C chimeric viruses | Mean protein-binding adjusted EC90 | 33 nM | Not specified | [1][2] |
| Site-directed mutant viruses (V362I, V370A, ΔV370, V370A/R286K) | Fold change in EC50 vs wild-type | No significant change | Not specified | [7] |
Mechanism of Action: Slower Dissociation Rate
Mechanistic studies have revealed that GSK3640254 exhibits a slower dissociation rate from wild-type Gag virus-like particles (VLPs) compared to a previous-generation maturation inhibitor, which may contribute to its enhanced potency.[1][2] Bound GSK'254 dissociated on average 7.1-fold more slowly than the earlier compound.[2][4]
In Vivo Efficacy: Clinical Trial Findings
The in vivo efficacy of GSK3640254 has been assessed in Phase I and Phase IIa clinical trials, demonstrating its ability to reduce viral load in HIV-1 infected individuals.
Phase IIa Proof-of-Concept Study
A Phase IIa study evaluated the antiviral activity, safety, and tolerability of once-daily GSK3640254 in treatment-naive adults with HIV-1.[5][6] The study established a clear relationship between the dose of GSK3640254 and the resulting antiviral response.[5]
| GSK3640254 Dose | Maximum Mean Change in HIV-1 RNA (log10 copies/mL) | Reference |
| 10 mg | -0.4 | [6] |
| 40 mg | -1.2 | [6] |
| 80 mg | -1.0 | [6] |
| 140 mg | -1.5 | [5][6][8] |
| 200 mg | -2.0 | [5][6][8] |
Treatment with GSK3640254 was generally well-tolerated, with headache being the most commonly reported adverse event.[5][8]
Experimental Protocols
In Vitro Antiviral Assay
The in vitro antiviral activity of GSK3640254 was determined using a single-cycle assay. This typically involves the following steps:
-
Virus Production: Chimeric viruses containing Gag-protease sequences from different HIV-1 subtypes are generated.
-
Cell Infection: Target cells are infected with the chimeric viruses in the presence of varying concentrations of GSK3640254.
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring a reporter gene activity (e.g., luciferase) or viral protein levels.
-
EC50/EC90 Calculation: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated from the dose-response curve.
Phase IIa Clinical Trial Protocol
The Phase IIa proof-of-concept study was a randomized, double-blind, placebo-controlled, adaptive design study in treatment-naive HIV-1 positive adults.[6]
-
Participant Recruitment: Treatment-naive adults with HIV-1 infection were enrolled.
-
Randomization and Dosing: Participants were randomized to receive once-daily oral doses of GSK3640254 or a placebo with a moderate-fat meal.[6] The study was conducted in two parts, with different dosing cohorts and durations to optimize the assessment of antiviral effect and minimize the potential for resistance.[5][6]
-
Viral Load Monitoring: Plasma HIV-1 RNA levels were monitored at baseline and at multiple time points during and after the treatment period.
-
Safety and Tolerability Assessment: Adverse events, laboratory parameters, electrocardiograms, and vital signs were monitored throughout the study.
-
Pharmacokinetic Analysis: Plasma concentrations of GSK3640254 were measured to evaluate its pharmacokinetic profile.[6]
Visualizing the Science
Signaling Pathway: HIV-1 Maturation Inhibition
GSK3640254 targets the late stage of the HIV-1 life cycle, specifically inhibiting the final step of Gag polyprotein processing.[1][9] This prevents the formation of mature, infectious virus particles.[5]
Caption: Mechanism of action of GSK3640254 in inhibiting HIV-1 maturation.
Experimental Workflow: Phase IIa Clinical Trial
The workflow of the Phase IIa clinical trial followed a structured, multi-part design to efficiently gather data on efficacy and safety.
Caption: Workflow of the adaptive Phase IIa proof-of-concept study for GSK3640254.
References
- 1. journals.asm.org [journals.asm.org]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. viivhealthcare.com [viivhealthcare.com]
- 6. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Treatment Response to Cabotegravir: A Comparative Guide to Biomarker Validation
A Note on Terminology: The topic of this guide, "Lepetegravir," is likely a misspelling of Cabotegravir , a prominent long-acting integrase inhibitor used in HIV treatment and prevention. This guide will proceed with the assumption that the intended subject is Cabotegravir and will provide a comparative analysis of biomarkers for its treatment response alongside other established integrase inhibitors.
For researchers, scientists, and drug development professionals, the validation of reliable biomarkers is paramount to assessing the efficacy of antiretroviral therapy (ART). This guide provides a comprehensive comparison of key biomarkers for monitoring the treatment response to the HIV integrase strand transfer inhibitor (INSTI) Cabotegravir, with comparative data from other widely used INSTIs, Dolutegravir and Raltegravir.
Core Biomarkers for Monitoring Integrase Inhibitor Efficacy
The cornerstone of monitoring the response to Cabotegravir and other antiretroviral agents remains the measurement of HIV-1 RNA levels in the plasma (viral load) and the enumeration of CD4+ T-cell counts. Genotypic resistance testing is crucial in cases of treatment failure.
Data Presentation: Comparative Efficacy of Integrase Inhibitors
The following tables summarize the performance of Cabotegravir, Dolutegravir, and Raltegravir based on the primary biomarkers of viral suppression and immune reconstitution from various clinical trials.
Table 1: Viral Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naïve Adults
| Drug Regimen | Study | Timepoint | Percentage of Patients with Viral Suppression |
| Cabotegravir (oral) + Rilpivirine (oral) | LATTE | Week 48 | Maintained viral suppression |
| Cabotegravir (injectable) + Rilpivirine (injectable) | ATLAS & FLAIR | Week 48 | Non-inferior to standard oral therapy |
| Dolutegravir + Abacavir/Lamivudine | SINGLE | Week 48 | 88% |
| Dolutegravir + Tenofovir/Emtricitabine | SPRING-2 | Week 96 | 81% |
| Raltegravir + Tenofovir/Emtricitabine | STARTMRK | Week 240 | 69% |
Table 2: Immune Reconstitution (Mean Change in CD4+ T-Cell Count from Baseline) in Treatment-Naïve Adults
| Drug Regimen | Study | Timepoint | Mean Increase in CD4+ Cells/mm³ |
| Cabotegravir (injectable) + Rilpivirine (injectable) | ATLAS-2M | Week 48 | Data on file with ViiV Healthcare |
| Dolutegravir-based regimens | Pooled Analysis | Week 96 | +338 |
| Raltegravir-based regimens | REALMRK | Week 48 | +193 |
Table 3: Common Resistance Mutations Associated with Integrase Inhibitors
| Integrase Inhibitor | Primary Resistance Mutations |
| Cabotegravir | Q148R/K, N155H |
| Dolutegravir | R263K, G118R |
| Raltegravir | Y143R/C/H, Q148H/R/K, N155H |
Experimental Protocols
Detailed methodologies for the key biomarker assays are crucial for reproducible and comparable results.
Quantification of HIV-1 RNA in Plasma by Real-Time PCR (RT-qPCR)
This method quantifies the amount of HIV-1 genetic material in a patient's plasma.
Principle: Viral RNA is extracted from plasma and then reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using polymerase chain reaction (PCR) with primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome. The amount of fluorescence generated is proportional to the amount of viral RNA in the original sample.
Methodology:
-
Sample Collection and Processing: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation within 6 hours of collection. Plasma can be stored at -70°C.
-
RNA Extraction: Utilize a commercially available viral RNA extraction kit following the manufacturer's instructions.
-
Reverse Transcription and Real-Time PCR: Perform one-step or two-step RT-qPCR using a validated commercial assay (e.g., Roche COBAS® AmpliPrep/COBAS TaqMan® HIV-1 Test) on a certified real-time PCR instrument.
-
Quantification: A standard curve is generated using known concentrations of HIV-1 RNA. The viral load of the patient sample is determined by comparing its amplification signal to the standard curve. The results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).
Enumeration of CD4+ T-Lymphocytes by Flow Cytometry
This assay determines the number of CD4+ T-cells, a critical indicator of immune system health.
Principle: A whole blood sample is stained with fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens. CD4+ T-cells are identified by their expression of CD3 and CD4 antigens. A flow cytometer analyzes individual cells as they pass through a laser beam, and the scattered and fluorescent light signals are used to count the number of CD4+ T-cells.
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Staining: Add a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, and anti-CD8) to a specific volume of whole blood. Incubate in the dark at room temperature.
-
Red Blood Cell Lysis: Add a lysing solution to remove red blood cells.
-
Flow Cytometric Analysis: Acquire the stained sample on a calibrated flow cytometer.
-
Gating and Analysis: Use a sequential gating strategy to identify the lymphocyte population based on CD45 expression and side scatter properties. Within the lymphocyte gate, identify the T-cell population (CD3+) and then quantify the percentage of CD4+ T-cells. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a hematology analyzer.
HIV-1 Genotypic Resistance Testing by Sanger Sequencing
This test identifies mutations in the HIV-1 integrase gene that can confer resistance to integrase inhibitors.
Principle: Viral RNA is extracted from a patient's plasma sample and the integrase gene is reverse transcribed and amplified by PCR. The resulting DNA is then sequenced, and the nucleotide sequence is compared to a wild-type reference sequence to identify mutations associated with drug resistance.
Methodology:
-
Sample Collection and RNA Extraction: Follow the same procedure as for HIV-1 RNA quantification. A plasma viral load of at least 500-1000 copies/mL is generally required.
-
Reverse Transcription and PCR Amplification: Perform RT-PCR to amplify the integrase region of the pol gene.
-
Sequencing: Purify the PCR product and perform Sanger sequencing using dye-terminator chemistry.
-
Sequence Analysis: Analyze the sequencing data to identify mutations. The Stanford University HIV Drug Resistance Database is a widely used resource for interpreting the clinical significance of identified mutations.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Cabotegravir and a typical workflow for biomarker validation.
Caption: Mechanism of action of Cabotegravir.
Caption: Workflow for biomarker validation in Cabotegravir treatment.
Benchmarking Lepetegravir's Safety Profile Against Other HIV Maturation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Lepetegravir (GSK3640254), a next-generation HIV-1 maturation inhibitor, with other compounds in its class, including the first-generation inhibitor bevirimat (B1684568) and the second-generation inhibitor GSK3532795. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the therapeutic potential and developmental landscape of this novel class of antiretroviral drugs.
Executive Summary
HIV maturation inhibitors represent a distinct class of antiretrovirals that target the final stages of the viral life cycle, offering a novel mechanism of action against HIV-1. This compound (GSK3640254) has demonstrated a generally favorable safety and tolerability profile in early-phase clinical trials, with most adverse events being mild to moderate in severity. This profile appears improved compared to earlier maturation inhibitors, particularly concerning gastrointestinal side effects. This guide presents a detailed breakdown of the available safety data, experimental methodologies, and relevant biological pathways.
Data Presentation: Comparative Safety Profile of HIV Maturation Inhibitors
The following table summarizes the treatment-emergent adverse events (AEs) reported in clinical trials for this compound and other key HIV maturation inhibitors.
| Adverse Event | This compound (GSK3640254) | Bevirimat | GSK3532795 (BMS-955176) | Vivecon (MPC-9055) |
| Most Common AEs | Headache, Contact dermatitis, Diarrhea, Dizziness, Contusion, Fatigue, Back pain[1] | Headache, Pharyngitis[2] | Gastrointestinal AEs (3-4 fold higher rate than comparator), Headaches, Abnormal dreams[3][4][5] | Favorable safety profile with no serious AEs reported in Phase 1[6][7][8] |
| Serious AEs (SAEs) | No drug-related SAEs reported in Phase 1 & 2a trials[1][9][10] | No SAEs reported in early trials[2][11] | Fewer SAEs than comparator (5% vs 9%)[3][4] | No SAEs reported in Phase 1[6][7][8] |
| Discontinuation due to AEs | One instance of maculopapular rash (Grade 1) led to discontinuation in a Phase 1 study[1] | No discontinuations due to AEs in early trials[2] | Lower discontinuation rate than comparator (5% vs 17%)[3][4] | No discontinuations due to AEs in Phase 1[6][7][8] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive and often proprietary. However, based on published literature, the general methodologies for assessing the safety and pharmacokinetics of HIV maturation inhibitors are outlined below.
Safety Assessment Protocol
1. Study Design: Phase I and II trials for HIV maturation inhibitors are typically randomized, double-blind, and placebo-controlled.[1][2][3] Dose-escalation studies are common in Phase I to determine the maximum tolerated dose.[1]
2. Patient Population: Healthy volunteers are typically enrolled in Phase I studies, while treatment-naive or treatment-experienced HIV-1 positive adults are included in Phase II studies.[1][2][3]
3. Monitoring and Grading of Adverse Events (AEs):
-
AEs are continuously monitored throughout the study period.
-
The severity of AEs is graded, typically using a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).
-
The relationship of the AE to the study drug is assessed by the investigator.
-
All serious adverse events (SAEs) are reported to regulatory authorities.
4. Clinical Laboratory Evaluation:
-
Hematology: Complete blood count with differential (including white blood cell count, hemoglobin, hematocrit, and platelet count).
-
Clinical Chemistry: Comprehensive metabolic panel (including electrolytes, renal function tests like creatinine (B1669602) and BUN, and liver function tests like ALT, AST, and bilirubin).
-
Urinalysis: Standard urinalysis parameters.
-
Blood samples for these tests are typically collected at screening, baseline, and at specified intervals throughout the trial.
5. Vital Signs and Physical Examinations:
-
Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.
-
Comprehensive physical examinations are conducted at screening and at the end of the study.
6. Electrocardiograms (ECGs):
-
Standard 12-lead ECGs are performed at screening, baseline, and at specific time points after drug administration to monitor for any cardiac effects, such as QT interval prolongation.
Pharmacokinetic Assessment Protocol
1. Sample Collection:
-
Blood samples for pharmacokinetic analysis are collected at pre-dose and at multiple time points post-dose to capture the absorption, distribution, metabolism, and excretion phases of the drug.
-
For single-dose studies, sampling can extend for several days to adequately characterize the drug's half-life.
-
For multiple-dose studies, samples are collected after the first dose and at steady-state to assess drug accumulation.
2. Bioanalytical Method:
-
Drug concentrations in plasma are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3. Pharmacokinetic Parameters:
-
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
-
Mandatory Visualization
HIV-1 Maturation Pathway and Inhibition
References
- 1. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next‐generation HIV‐1 maturation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of pharmacokinetics and tolerability of the HIV‐1 maturation inhibitor GSK3640254 and dolutegravir in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Laboratory Quality Assurance and Safety - Guidelines for Using HIV Testing Technologies in Surveillance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phase I and II study of the safety, virologic effect, and pharmacokinetics/pharmacodynamics of single-dose 3-o-(3',3'-dimethylsuccinyl)betulinic acid (bevirimat) against human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lepetegravir in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Lepetegravir, a potent HIV integrase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a hazardous chemical waste and follow established protocols for the disposal of potent pharmaceutical compounds.
Core Principles of this compound Disposal
The primary objective when disposing of this compound is to prevent its release into the environment and to minimize exposure to laboratory personnel. This involves a multi-step process of waste identification, segregation, containment, and professional disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and labware (e.g., vials, pipettes, and plates), must be considered hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams, such as regular trash, biohazardous waste, and radioactive waste, to ensure proper handling and disposal.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
For solid waste, such as contaminated PPE and labware, use a durable, sealable container lined with a heavy-duty plastic bag.
-
For liquid waste containing this compound, use a compatible, screw-capped, and shatter-resistant container. Avoid mixing incompatible chemicals in the same waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound" or "Aqueous Solution of this compound").
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for this compound Disposal
In the absence of specific regulatory limits for this compound, general best practices for potent compound disposal should be followed. The following table summarizes key considerations:
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to its potent biological activity as an HIV integrase inhibitor. |
| Container Type | Leak-proof, sealable, and chemically compatible containers. | To prevent spillage and exposure. |
| Labeling Requirements | "Hazardous Waste," "this compound," date, and generator information. | To ensure proper identification and handling. |
| Disposal Method | Incineration by a licensed hazardous waste facility. | To ensure complete destruction of the active pharmaceutical ingredient. |
| PPE for Handling Waste | Nitrile gloves, safety glasses, and a lab coat. | To minimize personal exposure. |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
For reusable glassware contaminated with this compound, a validated decontamination procedure should be followed before it is returned to general use.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a freshly prepared 1N sodium hydroxide (B78521) or sodium hypochlorite (B82951) solution for at least one hour to degrade any residual compound.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Verification (Optional): If a sensitive analytical method (e.g., HPLC-UV) is available, a final rinse can be analyzed to confirm the absence of detectable this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Researchers: A Guide to Personal Protective Equipment for Lepetegravir
Absence of a specific Safety Data Sheet (SDS) for Lepetegravir necessitates a cautious approach based on the handling of potent pharmaceutical compounds. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this investigational HIV-1 integrase inhibitor.
This compound is identified as a potent HIV-1 integrase inhibitor.[1] Due to the lack of a specific Safety Data Sheet (SDS), a comprehensive risk assessment should be conducted before handling. The following recommendations are based on best practices for managing potent active pharmaceutical ingredients (APIs) and investigational drugs.[2][3][4][5][6][7][8]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. A multi-layered approach to PPE is recommended, especially when the potential for aerosol generation exists.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[2][9] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary respiratory protection for handling potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated and at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Opt for coveralls made of materials like Tyvek® to provide protection against chemical splashes and fine particles.[2][10] |
| Dedicated Lab Coat | A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[2] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting.[2][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe handling of potent compounds like this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated during the handling of this compound should be treated as hazardous pharmaceutical waste.
Solid Waste:
-
Contaminated PPE and materials: Collect all used gloves, coveralls, shoe covers, and other disposable materials in a dedicated, clearly labeled hazardous waste container lined with a biohazard bag.
-
Empty Vials and Containers: These should be considered contaminated and disposed of as hazardous waste. Do not attempt to wash and reuse them.
Liquid Waste:
-
Solutions containing this compound: Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[11]
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date.
-
Storage: Store waste in a designated, secure area away from general lab traffic.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[12][13][14][15]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H19F3N4O4 |
| Molecular Weight | 448.40 |
| Appearance | Solid |
| Storage (Solid Powder) | -20°C for 12 Months; 4°C for 6 Months |
| Storage (In Solvent) | -80°C for 6 Months; -20°C for 6 Months |
| Solubility | 10 mM in DMSO |
Source: Probechem Biochemicals[1]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain the spill using a chemical spill kit.
-
Clean the area with an appropriate deactivating solution.
-
Collect all cleanup materials in a hazardous waste container.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
By adhering to these guidelines, researchers can create a safer laboratory environment for the handling of this compound and other potent investigational compounds. Continuous evaluation of laboratory practices and adherence to safety protocols are essential for minimizing risk.
References
- 1. This compound | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 5. labs-usa.com [labs-usa.com]
- 6. swog.org [swog.org]
- 7. ashp.org [ashp.org]
- 8. fda.gov [fda.gov]
- 9. aiha.org [aiha.org]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 12. fda.gov [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. epa.gov [epa.gov]
- 15. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
